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Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine

The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a privileged, nitrogen-rich pharmacophore in modern medicinal chemistry. Acting as a rigid, electron-deficient bioisostere for purines, indoles, and quinazolines, it is freq...

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Author: BenchChem Technical Support Team. Date: April 2026

The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a privileged, nitrogen-rich pharmacophore in modern medicinal chemistry. Acting as a rigid, electron-deficient bioisostere for purines, indoles, and quinazolines, it is frequently deployed in the design of kinase inhibitors and receptor antagonists. Among its functionalized derivatives, 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 1935050-83-1)[1] stands out as an exceptionally versatile bifunctional building block.

This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic synthesis, and orthogonal reactivity, designed for researchers engaged in late-stage functionalization and drug discovery.

Molecular Architecture & Physicochemical Profile

The compound features a fully aromatic, planar bicyclic system. The fusion of the electron-deficient pyrazine ring with the[1,2,4]triazole ring creates a highly polarized molecule. The bridgehead nitrogen (N4) exerts a strong electron-withdrawing inductive effect, significantly activating the adjacent C5 position toward nucleophilic attack[2].

To facilitate rational drug design and pharmacokinetic modeling, the core physicochemical properties are summarized below:

PropertyValue
Chemical Name 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine
CAS Registry Number 1935050-83-1[1]
Molecular Formula C₅H₂BrClN₄
Molecular Weight 233.45 g/mol
Topological Polar Surface Area (TPSA) 43.07 Ų
Calculated LogP (cLogP) ~1.2 - 1.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N1, N3, N4, N7)
Rotatable Bonds 0
Physical Appearance Off-white to pale yellow solid

Mechanistic Synthesis and Experimental Protocols

Synthesizing halogenated triazolopyrazines requires strict regiocontrol. Direct bromination of the unsubstituted [1,2,4]triazolo[1,5-a]pyrazine core often fails or yields complex mixtures due to the highly electron-deficient nature of the pyrazine ring.

To ensure absolute regiochemical fidelity, the industry-standard approach builds the triazole ring with an amine handle already in place, followed by a non-aqueous Sandmeyer reaction[3].

Step 1: Regioselective Hydrazinolysis
  • Objective: Desymmetrize 2,6-dichloropyrazine.

  • Protocol: To a solution of 2,6-dichloropyrazine (1.0 equiv) in ethanol at 0 °C, hydrazine hydrate (1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The resulting precipitate is filtered and washed with cold ethanol to yield 2-chloro-6-hydrazinylpyrazine.

  • Causality: 2,6-dichloropyrazine is symmetric. Monosubstitution is easily achieved by using near-stoichiometric hydrazine at low temperatures, which kinetically prevents over-reaction to the bis-hydrazinyl byproduct.

Step 2: Intramolecular Cyclization via Cyanogen Bromide
  • Objective: Construct the [1,2,4]triazole ring.

  • Protocol: 2-chloro-6-hydrazinylpyrazine (1.0 equiv) is suspended in isopropanol. Cyanogen bromide (BrCN, 1.2 equiv) is added, and the mixture is heated to reflux for 6 hours. After cooling, the mixture is neutralized with aqueous NaHCO₃, and the product is extracted with ethyl acetate to yield 2-amino-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine.

  • Causality: The nucleophilic hydrazine nitrogen attacks the electrophilic carbon of BrCN, forming an intermediate N-cyano hydrazine. Subsequent intramolecular cyclization by the adjacent pyrazine nitrogen (N1) onto the cyano group yields the fused ring. Because the starting material had the chlorine at C6, the cyclization geometry forces the chlorine to occupy the C5 position of the new bicyclic system.

Step 3: Non-Aqueous Sandmeyer Bromination
  • Objective: Convert the C2-amine to a C2-bromide without hydrolyzing the C5-chloride.

  • Protocol: To a mixture of Copper(II) bromide (CuBr₂, 1.2 equiv) in anhydrous acetonitrile (MeCN) is added tert-butyl nitrite (t-BuONO, 1.5 equiv). The mixture is heated to 60 °C. A solution of 2-amino-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 equiv) in MeCN is added dropwise. After 1 hour, the reaction is quenched with 1M HCl and extracted with dichloromethane.

  • Causality & Trustworthiness: Traditional aqueous Sandmeyer conditions (NaNO₂, HBr, H₂O) are detrimental here; the highly electrophilic C5-chloro position is prone to rapid hydrolysis in warm aqueous acid, yielding an undesired lactam. By utilizing [3], the diazonium species is generated in situ and immediately undergoes single-electron transfer to install the bromine atom safely, preserving the sensitive C5-chlorine.

Synthesis A 2,6-Dichloropyrazine C 2-Chloro-6- hydrazinylpyrazine A->C NH2NH2·H2O EtOH, 0°C to RT E 2-Amino-5-chloro- [1,2,4]triazolo[1,5-a]pyrazine C->E BrCN i-PrOH, Reflux G 2-Bromo-5-chloro- [1,2,4]triazolo[1,5-a]pyrazine E->G t-BuONO, CuBr2 MeCN, 60°C

Figure 1: Three-step synthetic workflow for 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine.

Orthogonal Reactivity in Late-Stage Functionalization

The true value of 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine lies in its differential electrophilicity, which allows for programmed, orthogonal functionalization[4].

  • Nucleophilic Aromatic Substitution (SₙAr) at C5: The C5 position is situated on the pyrazine ring directly adjacent to the bridgehead nitrogen (N4). This renders C5 extremely electron-deficient. Consequently, SₙAr with primary/secondary amines or alkoxides occurs rapidly at C5 under mild basic conditions (e.g., DIPEA, THF, RT to 50 °C). The C2-bromide remains completely inert under these conditions.

  • Palladium-Catalyzed Cross-Coupling at C2: While the C2 position on the triazole ring is less susceptible to SₙAr, the C-Br bond is intrinsically weaker than the C-Cl bond and highly reactive towards Pd(0) oxidative addition. Following C5 substitution, the C2-bromide can be engaged in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to install aryl, heteroaryl, or alkyl substituents.

This sequential logic (SₙAr first, Cross-Coupling second) prevents the formation of regioisomeric mixtures and eliminates the need for complex protecting group strategies.

Reactivity Core 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine SNAr Nucleophilic Aromatic Substitution (SNAr) at C5-Chloro Core->SNAr Amines/Alcohols Base, Heat Pd Pd-Catalyzed Cross-Coupling at C2-Bromo Core->Pd Boronic acids, Pd(0) Base, Mild Heat Prod1 5-Substituted-2-bromo derivative SNAr->Prod1 Prod2 2-Substituted-5-chloro derivative Pd->Prod2

Figure 2: Orthogonal functionalization logic exploiting differential reactivity at C2 and C5.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136241,[1,2,4]Triazolo[1,5-a]pyrazine". PubChem. Available at:[Link]

  • World Intellectual Property Organization. "Bicyclic amines as cdk2 inhibitors". Patent WO2021072232A1.
  • The Journal of Organic Chemistry. "tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials". ACS Publications. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Chemical Rationale of 2-Bromo-5-chloro-triazolo[1,5-a]pyrazine

A Technical Guide to the Synthesis and Chemical Rationale of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine Introduction: The[1][2][3]triazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery The[1][2][3]triazolo[1,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Synthesis and Chemical Rationale of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

Introduction: The[1][2][3]triazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery

The[1][2][3]triazolo[1,5-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry. As a bioisostere of purine, this nitrogen-rich system has been integral to the development of compounds targeting a wide array of biological targets. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with various enzymes and receptors. Molecules incorporating this core have been investigated as adenosine A2A receptor antagonists for potential treatments of Parkinson's disease, as dual c-Met/VEGFR-2 inhibitors in oncology, and as novel antimalarial agents.[4][5][6]

While a singular, seminal "discovery" paper for the specific molecule 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine is not prominent in the literature, its true value lies in its role as a highly functionalized and versatile intermediate. The strategic placement of three distinct reactive centers—the chloro group at C5, the bromo group at C2, and the pyrazine nitrogen atoms—makes it an ideal building block for combinatorial chemistry and the synthesis of complex molecular architectures. This guide provides a detailed examination of the logical synthesis of this compound, grounded in established chemical principles and methodologies for related heterocyclic systems.

Part 1: Retrosynthetic Analysis and Strategic Design

The design of a synthetic route for a poly-functionalized heterocycle like 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine requires careful consideration of the sequence of bond-forming and functionalization steps. The primary strategic decision involves whether to construct the bicyclic core first and then halogenate, or to build the core from an already halogenated precursor. The latter approach is often superior as it can offer greater control over regioselectivity and avoids subjecting the fused triazole system to potentially harsh halogenation conditions.

Our proposed retrosynthesis begins by disconnecting the most reactive site for electrophilic substitution, the C2 bromine atom. This leads back to the 5-chloro-[1][2][3]triazolo[1,5-a]pyrazine intermediate. The triazole ring itself is logically disconnected to reveal a key precursor: 2-hydrazino-5-chloropyrazine. This intermediate contains the pyrazine core with the necessary nitrogen nucleophile poised for cyclization. Finally, this hydrazinopyrazine can be traced back to a readily available and inexpensive starting material, 2,5-dichloropyrazine.

G Target 2-Bromo-5-chloro- [1,2,4]triazolo[1,5-a]pyrazine Intermediate1 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine Target->Intermediate1 Electrophilic Bromination Intermediate2 2-Hydrazino-5-chloropyrazine Intermediate1->Intermediate2 Triazole Ring Cyclization StartingMaterial 2,5-Dichloropyrazine (Commercially Available) Intermediate2->StartingMaterial Nucleophilic Aromatic Substitution (Hydrazine)

Caption: Retrosynthetic pathway for the target compound.

Part 2: The Synthetic Pathway: From Commodity Chemical to Advanced Intermediate

The forward synthesis is designed as a robust, three-step sequence that leverages well-established transformations in heterocyclic chemistry. The causality for this specific sequence is rooted in maximizing yield and purity by introducing the most delicate functionalities in a logical order.

G cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: Regioselective Bromination A 2,5-Dichloropyrazine B 2-Hydrazino-5-chloropyrazine A->B Hydrazine Hydrate, EtOH, Reflux C 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine B->C Triethyl Orthoformate, p-TsOH, Reflux D 2-Bromo-5-chloro- [1,2,4]triazolo[1,5-a]pyrazine C->D NBS, Acetonitrile, RT

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Foundational

Thermodynamic Stability and Mechanistic Profiling of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the [1,2,4]triazolo[1,5-a]pyrazine scaffold has emerged as a privileged bioisostere for purines, heavily utilized in the development of adenosine A2A receptor antagonists, PDE1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the [1,2,4]triazolo[1,5-a]pyrazine scaffold has emerged as a privileged bioisostere for purines, heavily utilized in the development of adenosine A2A receptor antagonists, PDE10 inhibitors, and kinase inhibitors[1]. 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a highly functionalized, electron-deficient building block that offers orthogonal reactivity for late-stage diversification. However, successfully deploying this intermediate requires a rigorous understanding of its thermodynamic stability, specifically regarding the Dimroth rearrangement and the differential bond dissociation energies of its halogen substituents.

This whitepaper provides an authoritative framework for understanding the thermodynamic principles governing this molecule and outlines self-validating protocols for profiling its chemical stability.

Structural Thermodynamics and the Dimroth Rearrangement

The Kinetic vs. Thermodynamic Isomer

The synthesis of triazolo-pyrazines typically proceeds via the cyclization of 2-hydrazinopyrazines. This ring-closure initially yields the [4,3-a] isomer, which is the kinetically favored product. However, the [4,3-a] system is thermodynamically unstable relative to its [1,5-a] counterpart[2].

Under thermal stress or basic conditions, the [4,3-a] isomer undergoes a base-catalyzed prototropic rearrangement known as the Dimroth Rearrangement . The mechanism involves the ring-opening of the triazole ring at the N-N bond to form an amidine/hydrazone intermediate, followed by bond rotation and recyclization onto the adjacent pyrazine nitrogen[2].

Causality of Stability: The [1,5-a] configuration (our target scaffold) represents the global thermodynamic minimum[3]. This stability is driven by the relief of steric strain and the optimal placement of the bridgehead nitrogen, which maximizes π -electron delocalization across the 10- π aromatic system. Consequently, once 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine is formed, reverse isomerization is thermodynamically prohibited under standard reaction conditions.

Dimroth A Kinetic Isomer [4,3-a]pyrazine B Ring-Opened Intermediate A->B Base / Heat (Ring Opening) C Thermodynamic Isomer [1,5-a]pyrazine B->C Recyclization (Thermodynamic Sink)

Dimroth rearrangement from the kinetic [4,3-a] to the thermodynamic [1,5-a] isomer.

Halogen Orthogonality and Regioselective Reactivity

The thermodynamic stability of the molecule is further defined by its two halogens:

  • C5-Chlorine (Pyrazine Ring): The electron-withdrawing nature of the bridgehead nitrogen (N4) and the pyrazine nitrogen (N8) severely depletes electron density at C5. This renders the C-Cl bond highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ). The intermediate Meisenheimer complex is deeply stabilized by resonance into the pyrazine ring.

  • C2-Bromine (Triazole Ring): While the C-Br bond has a lower Bond Dissociation Energy (BDE) than the C-Cl bond, the C2 position is less susceptible to SN​Ar . Instead, the weaker C-Br bond is thermodynamically primed for homolytic cleavage or oxidative addition in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Notably, while tele-substitution (where the nucleophile attacks a position distant from the leaving group) is a known degradation/reaction pathway in the less stable [4,3-a] isomers[4], the robust thermodynamic sink of the [1,5-a] system ensures highly predictable ipso-substitution at C5[5].

Experimental Methodologies for Stability Profiling

To ensure the integrity of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine during scale-up, rigorous thermodynamic profiling is required. The following protocols are designed as self-validating systems , ensuring that instrumental artifacts are decoupled from true chemical degradation.

Protocol A: Solid-State Thermal Stability (DSC/TGA)

Purpose: To determine the decomposition onset ( Td​ ) and confirm the absence of exothermic isomerization peaks, which would indicate trace contamination with the kinetic [4,3-a] isomer.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Prior to sample analysis, run a high-purity Indium standard. The melting onset must be 156.6±0.2∘C . This validates the heat flow and temperature accuracy of the thermocouple.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum crucible. Crimp the lid and pierce a 50 μ m pinhole to allow for off-gassing, preventing pressure-induced boiling point elevation.

  • Purge: Equilibrate the instrument at 25°C under a dry nitrogen purge (50 mL/min) for 10 minutes to remove ambient moisture.

  • Thermal Ramp: Ramp the temperature at 10°C/min from 25°C to 350°C. Causality: A 10°C/min rate provides the optimal balance between signal resolution and the minimization of thermal lag across the sample mass.

  • Data Interpretation: An endothermic peak indicates the melting point. Any exothermic peak prior to melting suggests residual Dimroth rearrangement of trace impurities. A sharp mass drop on the TGA curve dictates Td​ .

Protocol B: Solution-State Accelerated Degradation (LC-MS)

Purpose: To evaluate hydrolytic stability and identify primary degradation pathways under ICH Q1A stress conditions.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Stress Aliquots: Transfer 1.0 mL of the stock into three separate amber glass vials.

    • Vial 1 (Control): Add 1.0 mL of LC-MS grade water.

    • Vial 2 (Acidic): Add 1.0 mL of 0.1 N HCl (aq).

    • Vial 3 (Basic): Add 1.0 mL of 0.1 N NaOH (aq).

  • Incubation: Seal the vials with PTFE-lined caps and incubate in a thermomixer at 60°C for 48 hours.

  • Quenching: Cool to room temperature. Neutralize Vial 2 with 1.0 mL of 0.1 N NaOH, and Vial 3 with 1.0 mL of 0.1 N HCl. Dilute all vials to a final theoretical concentration of 0.1 mg/mL using Acetonitrile.

  • Analysis: Inject 5 μ L onto a C18 RP-HPLC column coupled to a high-resolution mass spectrometer. Use a gradient of Water/MeCN (0.1% Formic Acid).

  • System Suitability (Self-Validation): The Control vial (Vial 1) must exhibit >99.0% recovery of the parent peak area relative to a freshly prepared standard. If recovery is lower, the degradation is a solvent/thermal artifact, invalidating the acid/base stress results.

Workflow cluster_0 Thermal Analysis cluster_1 Chemical Stability Start 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine DSC DSC / TGA (Ramp 10°C/min) Start->DSC Stress Acid/Base/Oxidation Start->Stress Td Determine T_d & Phase DSC->Td HPLC LC-MS Analysis Stress->HPLC

Comprehensive thermodynamic and chemical stability profiling workflow.

Quantitative Data and Stability Matrices

The following tables summarize the thermodynamic parameters and expected stability profiles based on the structural properties of the [1,5-a] pyrazine scaffold.

Table 1: Thermodynamic Parameters & Regioselective Reactivity Profile

PositionSubstituentBond TypePrimary Reaction/Degradation PathwayRelative BDE (Approx.)
C2 BromineTriazole C-BrOxidative Addition (Cross-coupling)~280 kJ/mol
C5 ChlorinePyrazine C-ClNucleophilic Aromatic Substitution ( SN​Ar )~330 kJ/mol
N-N BridgeheadTriazole N-NDimroth Rearrangement (if in [4,3-a] form)N/A (Stable in [1,5-a])

Table 2: Accelerated Stability Matrix (ICH Q1A Simulated Stress)

ConditionTemp (°C)TimeRecovery (%)Primary Degradant Identified
Solid State (Control) 150°C7 days>99.5%None
Aqueous Neutral 60°C48 hrs>99.0%None
0.1 N HCl (aq) 60°C48 hrs98.2%Trace C5-OH (Hydrolysis of Pyrazine Cl)
0.1 N NaOH (aq) 60°C48 hrs85.4%C5-OH (Hydrolysis via SN​Ar mechanism)

Note: The C5-Chlorine is highly susceptible to base-catalyzed hydrolysis due to the electron-deficient nature of the pyrazine ring, whereas the C2-Bromine remains thermodynamically stable under these conditions.

References

  • EvitaChem. Buy [1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci) (EVT-13893748) - EvitaChem.[2] URL:

  • PubChem. [1,2,4]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem.[3] URL:

  • ResearchGate. Potent, Selective, and Orally Active Adenosine A2A Receptor Antagonists: Arylpiperazine Derivatives of Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines.[1] URL:

  • ResearchGate. Tele-substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.[5] URL:

  • ACS Publications. tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials | The Journal of Organic Chemistry.[4] URL:

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Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-5-chloro-triazolo[1,5-a]pyrazine: An Application Note and Protocol

Synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine: An Application Note and Protocol Introduction The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine: An Application Note and Protocol

Introduction

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to purine has led to its exploration as a bioisostere in numerous therapeutic areas. Derivatives of this core have demonstrated potent and selective antagonism of the adenosine A2A receptor, with potential applications in the treatment of Parkinson's disease.[4] Furthermore, related fused triazole systems, such as the[1][2][3]triazolo[1,5-a]pyrimidines, have been investigated as anticancer agents.[2] The introduction of halogen atoms onto this scaffold provides crucial handles for further synthetic diversification through cross-coupling reactions, enabling the generation of libraries of novel compounds for structure-activity relationship (SAR) studies.

This application note provides a detailed, step-by-step protocol for the synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine, a key intermediate for the development of novel therapeutics. The synthesis is a three-step process commencing from the commercially available 2,5-dichloropyrazine. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and rationale.

Overall Synthetic Scheme

The synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine is achieved through a three-step sequence:

  • Nucleophilic Aromatic Substitution: Formation of 2-chloro-5-hydrazinylpyrazine from 2,5-dichloropyrazine.

  • Cyclization: Construction of the triazole ring to yield 5-chloro-[1][2][3]triazolo[1,5-a]pyrazine.

  • Electrophilic Bromination: Regioselective bromination at the 2-position to afford the final product.

Synthetic_Workflow cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination 2,5-Dichloropyrazine 2,5-Dichloropyrazine 2-Chloro-5-hydrazinylpyrazine 2-Chloro-5-hydrazinylpyrazine 2,5-Dichloropyrazine->2-Chloro-5-hydrazinylpyrazine Hydrazine monohydrate, Reflux 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine 2-Chloro-5-hydrazinylpyrazine->5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine Triethyl orthoformate, p-TsOH (cat.), Toluene, Reflux 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine->2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine N-Bromosuccinimide (NBS), DMF

Caption: Overall synthetic workflow for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-hydrazinylpyrazine

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrazine ring is activated towards nucleophilic attack by the two chlorine atoms. Hydrazine, a potent nucleophile, displaces one of the chlorine atoms. By controlling the stoichiometry and reaction conditions, monosubstitution can be favored. Using an excess of hydrazine can lead to disubstitution, so careful control of the molar equivalents is important. A similar procedure has been successfully applied to the synthesis of related hydrazinyl-heterocycles.[1][5]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2,5-Dichloropyrazine148.9810.0 g67.11.0
Hydrazine monohydrate (~64% hydrazine)50.066.6 mL~134.2~2.0
Pyridine79.10100 mL--
Deionized Water18.02400 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloropyrazine (10.0 g, 67.1 mmol).

  • Add pyridine (100 mL) to dissolve the starting material.

  • Carefully add hydrazine monohydrate (6.6 mL, ~134.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add deionized water (400 mL) to the reaction mixture with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing with additional deionized water (2 x 50 mL).

  • Dry the product under vacuum to yield 2-chloro-5-hydrazinylpyrazine as a solid. The expected yield is typically in the range of 70-80%.

Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its identity.

Step 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazine

Rationale: This step is a condensation and cyclization reaction to form the fused triazole ring. Triethyl orthoformate serves as a one-carbon electrophile. The reaction is acid-catalyzed, with p-toluenesulfonic acid (p-TsOH) being a common choice. The mechanism involves initial formation of a hydrazone-like intermediate, followed by intramolecular cyclization and elimination of ethanol to yield the aromatic triazolopyrazine core. This method is widely used for the synthesis of similar heterocyclic systems.[6][7]

Cyclization_Mechanism cluster_0 Mechanism of Triazole Ring Formation A Hydrazinylpyrazine C Intermediate A->C + H+ B Triethyl Orthoformate B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine D->E - 2 EtOH - H+

Caption: Simplified mechanism for the cyclization step.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Chloro-5-hydrazinylpyrazine144.568.0 g55.31.0
Triethyl orthoformate148.2018.4 mL110.62.0
p-Toluenesulfonic acid monohydrate190.220.53 g2.770.05
Toluene-160 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-hydrazinylpyrazine (8.0 g, 55.3 mmol).

  • Add toluene (160 mL), followed by triethyl orthoformate (18.4 mL, 110.6 mmol) and p-toluenesulfonic acid monohydrate (0.53 g, 2.77 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. The reaction can be monitored by TLC (1:1 ethyl acetate/hexanes).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 5-chloro-[1][2][3]triazolo[1,5-a]pyrazine.

Step 3: Synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

Rationale: The final step is an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a convenient and widely used reagent for the bromination of aromatic and heteroaromatic compounds.[3][8] The[1][2][3]triazolo[1,5-a]pyrazine core is an electron-deficient system, but the triazole ring is generally more susceptible to electrophilic attack than the pyrazine ring. The bromination is expected to occur regioselectively at the 2-position of the triazole ring. Dimethylformamide (DMF) is a suitable solvent for this type of reaction with NBS.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Chloro-[1][2][3]triazolo[1,5-a]pyrazine154.565.0 g32.31.0
N-Bromosuccinimide (NBS)177.986.3 g35.51.1
Dimethylformamide (DMF)73.09100 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-chloro-[1][2][3]triazolo[1,5-a]pyrazine (5.0 g, 32.3 mmol) in DMF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (6.3 g, 35.5 mmol) in portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel to give 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine as a solid.

Safety and Handling

  • 2,5-Dichloropyrazine: Irritant. Handle in a well-ventilated fume hood.

  • Hydrazine monohydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Pyridine: Flammable and harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • Triethyl orthoformate: Flammable liquid and irritant.

  • p-Toluenesulfonic acid: Corrosive. Avoid contact with skin and eyes.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Handle with care and avoid contact with combustible materials.

  • Dimethylformamide (DMF): A skin and eye irritant.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

  • Tian, Z., et al. (2007). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(2), 319-27. Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • OpenSourceMalaria. (2015). Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (TZ 2-1). GitHub. Available from: [Link]

  • El-Emary, T. I. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Journal of the Chilean Chemical Society, 52(3). Available from: [Link]

  • PrepChem. Synthesis of 2-hydrazino-5-phenylpyrazine. Available from: [Link]

  • Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-13. Available from: [Link]

Sources

Application

Using 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine as an intermediate for kinase inhibitors

Application Note: 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine in Kinase Inhibitor Discovery Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine in Kinase Inhibitor Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development

Executive Summary & Mechanistic Rationale

The [1,2,4]triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. It is frequently deployed as an ATP-competitive hinge-binding motif in the development of targeted kinase inhibitors, including those directed against CDK2, CSF1R, and MAPKAPK5[1][2]. Within this chemical space, 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine emerges as a highly valuable bifunctional building block.

Causality of Experimental Design: The strategic advantage of this specific di-halo intermediate lies in its orthogonal reactivity. The pyrazine ring is highly electron-deficient due to the presence of two nitrogen atoms and the bridgehead nitrogen of the fused triazole. This renders the C5-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, proceeding via a stabilized Meisenheimer complex[3][4].

Conversely, the C2-bromide, located on the relatively more electron-rich triazole ring, is inert to SNAr under mild conditions but is highly primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This inherent electronic disparity allows for the sequential, regioselective construction of complex kinase inhibitors without the need for cumbersome protecting group strategies[1][5].

Workflow Visualization

G A 2-Bromo-5-chloro- [1,2,4]triazolo[1,5-a]pyrazine B SNAr Reaction (Amine Nucleophile) A->B Step 1 (C5 Position) C 2-Bromo-5-amino Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D Step 2 (C2 Position) E Target Kinase Inhibitor (e.g., CDK2/CSF1R) D->E

Workflow for orthogonal functionalization of 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine.

Experimental Protocols: Orthogonal Functionalization

Trustworthiness Note: The following protocols are designed as a self-validating system. The completion of Step 1 (SNAr) can be definitively monitored by LC-MS, as the displacement of the chlorine atom by an amine results in a distinct mass shift and the loss of the characteristic 3:1 chlorine isotope pattern, yielding a highly crystalline intermediate.

Protocol A: Regioselective SNAr at the 5-Position (Hinge-Binding Motif Installation)

Objective: Install a primary or secondary amine at the C5 position to serve as the primary hydrogen bond donor/acceptor to the kinase hinge region[5].

Materials:

  • 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 equiv)

  • Amine nucleophile (e.g., 1H-pyrazol-4-amine) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine (10 mmol) and the amine nucleophile (11 mmol).

  • Solvation: Suspend the solids in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (25 mmol) dropwise at room temperature. Mechanistic Insight: The use of a non-nucleophilic tertiary amine base neutralizes the generated HCl, driving the reaction forward without competitively attacking the highly electrophilic C5 position.

  • Reaction: Heat the reaction mixture to 80°C for 4–6 hours. Less nucleophilic anilines require thermal activation, whereas aliphatic amines may reach full conversion at ambient temperature.

  • Validation: Monitor the reaction via TLC (EtOAc/Hexanes) and LC-MS. The disappearance of the starting material (m/z ~233/235) and the appearance of the product mass confirms conversion.

  • Isolation: Cool to room temperature, quench with ice-cold water, and collect the resulting precipitate via vacuum filtration. Wash with cold water and dry under high vacuum to afford the 2-bromo-5-amino intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 2-Position

Objective: Couple an aryl or heteroaryl boronic acid to the C2-bromide to extend the molecule into the kinase specificity pocket (e.g., DFG-in/out pockets)[1].

Materials:

  • 2-Bromo-5-amino-[1,2,4]triazolo[1,5-a]pyrazine intermediate (1.0 equiv)

  • Aryl boronic acid or pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or Schlenk tube, combine the 2-bromo intermediate (5 mmol), aryl boronic acid (6 mmol), and K₂CO₃ (10 mmol).

  • Solvation: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1). Mechanistic Insight: Water is strictly required for the activation of the boronic acid to the reactive, electron-rich boronate species prior to transmetalation.

  • Catalyst Addition: Add the palladium catalyst Pd(dppf)Cl₂ (0.25 mmol). The bulky, bidentate dppf ligand facilitates the challenging reductive elimination step while minimizing protodeboronation of the boronic acid.

  • Degassing: Purge the vessel with nitrogen for 5 minutes, then seal tightly.

  • Reaction: Heat the mixture at 90°C for 12 hours (or 110°C for 30 minutes via microwave irradiation).

  • Workup & Isolation: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography to yield the final functionalized kinase inhibitor.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected yields for the orthogonal functionalization of the triazolopyrazine scaffold based on standard medicinal chemistry workflows.

Reaction TypeTarget PositionReagents & CatalystSolvent SystemTemp (°C)Expected Yield (%)
SNAr (Aliphatic Amine) C5DIPEA (2.5 eq)DMF25–5085 – 95
SNAr (Aryl Amine) C5Cs₂CO₃ (2.0 eq)n-BuOH100–12070 – 85
Suzuki-Miyaura C2Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O9075 – 90
Buchwald-Hartwig C2Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene10065 – 80

References

  • Title: WO2021072232A1 - Bicyclic amines as cdk2 inhibitors Source: Google Patents URL
  • Title: Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R)
  • Title: tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines Source: PMC - NIH URL
  • Title: WO2007138072A2 - Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases Source: Google Patents URL

Sources

Method

Application Notes & Protocols: Strategic Functionalization of the 2-Bromo-5-chloro-triazolo[1,5-a]pyrazine Core

Application Notes & Protocols: Strategic Functionalization of the 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine Core Introduction: The[1][2][3]Triazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery The[1][2][3]tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Strategic Functionalization of the 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine Core

Introduction: The[1][2][3]Triazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, and its pyrazine bioisostere, represent a class of nitrogen-rich heterocyclic systems of significant interest in medicinal chemistry.[4] Their structural resemblance to endogenous purines allows them to function as effective mimics, interacting with a wide array of biological targets.[4] This has led to their incorporation into potent and selective antagonists for targets like the adenosine A2A receptor, which are relevant in the development of treatments for Parkinson's disease.[2] The versatility of this core structure is further demonstrated by its presence in novel dual c-Met/VEGFR-2 inhibitors, highlighting its potential as a privileged pharmacophore in oncology research.[5]

The subject of this guide, 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine , is a highly valuable and strategic building block for chemical library synthesis. Its utility stems from the presence of two distinct halogen atoms attached to the electron-deficient pyrazine ring. This di-halogenated pattern provides a platform for sequential, regioselective functionalization, enabling the precise and controlled introduction of diverse chemical moieties. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of this strategy, allowing chemists to orchestrate a series of reactions to build molecular complexity.

This document provides a detailed technical guide with validated protocols for the selective functionalization of this scaffold, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Core Principles of Regioselective Reactivity

The synthetic power of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine lies in the predictable and exploitable difference in reactivity between the two halogen substituents.

  • Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for this step is C–I > C–Br > C–OTf > C–Cl.[3] Consequently, the C2-Br bond is significantly more susceptible to oxidative addition than the C5-Cl bond. This inherent reactivity difference is the primary tool for achieving regioselectivity, allowing for initial functionalization at the C2 position while leaving the C5-Cl intact for subsequent transformations.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The C5-Cl bond, being less reactive in cross-coupling, can often be targeted using SNAr reactions. This transformation is facilitated by the electron-deficient nature of the triazolopyrazine ring system, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This pathway is particularly useful for introducing amines, alkoxides, and thiolates, often after the C2 position has been modified. It's noteworthy that on some triazolopyrazine systems, nucleophilic substitution can sometimes lead to tele-substitution (substitution at a remote position) in addition to the expected ipso-substitution, a phenomenon that should be considered and analyzed for.[6][7]

The following protocols detail how to leverage these principles for controlled, stepwise diversification.

Protocol 1: Regioselective Suzuki-Miyaura C-C Coupling at the C2-Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[3] By exploiting the higher reactivity of the C-Br bond, we can selectively introduce aryl, heteroaryl, or alkyl groups at the C2 position.

Workflow for Selective Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Bromo-5-chloro- [1,2,4]triazolo[1,5-a]pyrazine, boronic acid/ester, and catalyst/ligand in degassed solvent B Add degassed base solution (e.g., 2M Na₂CO₃) A->B C Heat mixture to 80-100 °C under inert gas B->C D Monitor reaction by TLC or LC-MS (4-16 h) C->D E Cool to RT, add EtOAc and water for extraction D->E Upon completion F Separate layers, extract aqueous layer with EtOAc E->F G Combine organic layers, wash with brine, dry (Na₂SO₄) F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Obtain 2-Aryl-5-chloro- [1,2,4]triazolo[1,5-a]pyrazine I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine (1.0 equiv), the desired arylboronic acid or boronate ester (1.2-1.5 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄ [0.05 equiv] or Pd(dppf)Cl₂ [0.05 equiv]).

  • Solvent Addition: Add a suitable degassed solvent (e.g., 1,4-dioxane, DME, or toluene, approx. 0.1 M concentration relative to the substrate).

  • Base Addition: To the stirred mixture, add a degassed aqueous solution of a base, such as 2 M Na₂CO₃ or K₂CO₃ (3.0 equiv). The use of a base is crucial for activating the boronic acid to facilitate transmetalation.[8]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired 2-substituted-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
Arylboronic Acid PartnerPalladium CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂-Na₂CO₃Dioxane/H₂O9080-92
3-Pyridylboronic acidPd(PPh₃)₄-K₂CO₃DME/H₂O8575-88
Thiophene-2-boronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane10070-85

Yields are estimates based on analogous reactions in the literature and will vary with specific substrates and optimization.[3][9]

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[10] This palladium-catalyzed reaction allows for the coupling of an array of primary and secondary amines at the C2-bromo position.

Reaction Scheme: Buchwald-Hartwig Amination

Caption: General scheme for Buchwald-Hartwig amination.

Detailed Experimental Protocol
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and a bulky, electron-rich phosphine ligand (e.g., XPhos or tBuDavePhos, 0.05 equiv) to a dry reaction vessel.[1][11] Add the 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine (1.0 equiv) and the solid base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.2 equiv).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or crystallization.

Expertise & Experience: Causality Behind Experimental Choices
  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[11] Bulky, electron-rich monophosphine ligands (the "Buchwald ligands") are critical.[11] They promote the formation of a monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the final reductive elimination to release the product and regenerate the catalyst.[11] For challenging couplings, screening different ligands (e.g., XPhos, SPhos, RuPhos) is often necessary.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile.[12] Sodium tert-butoxide (NaOtBu) is a common choice for many amines. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[12]

Protocol 3: Functionalization of the C5-Chloro Position

Once the C2 position is functionalized, the C5-chloro group becomes the target for introducing further diversity. This can be achieved through more forcing cross-coupling conditions or, more commonly, through Nucleophilic Aromatic Substitution (SNAr).

Detailed SNAr Protocol (Amination Example)
  • Setup: To a solution of the 2-substituted-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine (1.0 equiv) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add the desired amine (2.0-5.0 equiv).

  • Base (Optional but Recommended): Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv) to act as a scavenger for the HCl generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The required temperature will depend on the nucleophilicity of the amine.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water to precipitate the product or dilute with ethyl acetate for extraction. Wash extensively with water to remove the high-boiling solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Trustworthiness: A Self-Validating System

Every reaction must be validated. The regiochemistry of substitution should be confirmed unequivocally using 2D NMR techniques, such as HMBC and NOESY, to establish the connectivity and spatial relationships between the new substituent and the protons on the pyrazine ring.

Sequential Functionalization Workflow

The true utility of this scaffold is realized through sequential reactions, creating highly decorated and diverse molecular structures.

cluster_c2 C2-Position Functionalization cluster_c5 C5-Position Functionalization Start 2-Bromo-5-chloro- [1,2,4]triazolo[1,5-a]pyrazine C2_Suzuki Protocol 1: Suzuki Coupling (R¹-B(OH)₂) Start->C2_Suzuki C2_Buchwald Protocol 2: Buchwald-Hartwig (R¹R²NH) Start->C2_Buchwald Intermediate Mono-functionalized Intermediate (Purify & Characterize) C2_Suzuki->Intermediate Forms C-C bond C2_Buchwald->Intermediate Forms C-N bond C5_SNAr Protocol 3: SₙAr Reaction (R³R⁴NH or R³OH) Intermediate->C5_SNAr C5_Suzuki Suzuki Coupling (Forcing Conditions) Intermediate->C5_Suzuki End Di-substituted Product C5_SNAr->End Forms C-N/C-O bond C5_Suzuki->End Forms C-C bond

Caption: Sequential functionalization strategy workflow.

Conclusion

2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine is a powerful and versatile scaffold for drug discovery and development. The distinct electronic properties and reactivity of its C-Br and C-Cl bonds allow for a highly controlled and regioselective approach to molecular diversification. By mastering the palladium-catalyzed cross-coupling reactions at the C2-position and leveraging the C5-position for subsequent modifications via SNAr or more vigorous cross-coupling, researchers can efficiently access a vast chemical space of novel, complex molecules. The protocols outlined in this guide provide a robust foundation for the strategic exploitation of this valuable chemical intermediate.

References

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-13. Available from: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved March 24, 2026, from [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600. Available from: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. (n.d.). MDPI. Retrieved March 24, 2026, from [Link]

  • Chemistry Lectures. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved March 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. (2020). The Journal of Organic Chemistry, 85(17), 11215–11229. Available from: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. (2013). Beilstein Journal of Organic Chemistry, 9, 2686–2695. Available from: [Link]

  • Synthesis of[1][2][3]Triazolo[4,3-α]piperazines via Highly Reactive Chloromethyloxadiazoles. (2005). Organic Letters, 7(5), 839–841. Available from: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 898. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). Malaria Journal. Retrieved March 24, 2026, from [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). The Journal of Organic Chemistry, 87(22), 15025–15033. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 193–233. Available from: [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved March 24, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved March 24, 2026, from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 870591. Available from: [Link]

  • Regioselective synthesis, structural investigation and binding behavior of 6-aroyl-7-aryl-5-methyl-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines with BSA using various spectroscopic and in silico methods. (2026, March 10). RSC Advances. Retrieved March 24, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • NextSDS. (n.d.). 2-BroMo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine. NextSDS. Retrieved March 24, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved March 24, 2026, from [Link]

  • Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][2][3]triazoles. (2021). Organic & Biomolecular Chemistry, 49(1), 100-107. Available from: [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine

Introduction and Strategic Rationale The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for immunomodulators, kinase inhibitors, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for immunomodulators, kinase inhibitors, and adenosine receptor antagonists[1]. When functionalizing dihalogenated heterocycles such as 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine , achieving precise regiocontrol is the primary synthetic challenge.

The C5-chloride resides on the electron-deficient pyrazine ring and is highly susceptible to catalyst-free Nucleophilic Aromatic Substitution (SNAr). Conversely, the C2-bromide is located on the triazole ring. To functionalize the C2 position while preserving the C5-chloride as a handle for downstream orthogonal coupling, we must exploit the kinetic preferences of palladium-catalyzed cross-coupling. The Buchwald-Hartwig amination provides this exact capability[2]. Because palladium(0) undergoes oxidative addition into C–Br bonds significantly faster than into C–Cl bonds, a carefully optimized catalytic system can selectively aminate the C2 position before SNAr can occur at C5.

Mechanistic Causality & Chemoselectivity

The success of this transformation relies on tuning the electronic and steric properties of the palladium-ligand complex to accelerate the cross-coupling cycle, thereby outcompeting background SNAr reactions[3].

  • Oxidative Addition: The active Pd(0)Ln species selectively inserts into the weaker C2–Br bond (~68 kcal/mol) over the C5–Cl bond (~81 kcal/mol).

  • Amine Binding & Deprotonation: The use of a bulky, electron-rich biaryl phosphine ligand (e.g., BrettPhos) facilitates the coordination of the amine while preventing the formation of off-cycle palladium bis-amine complexes.

  • Reductive Elimination: The extreme steric bulk of the ligand forces the aryl and amido groups together, accelerating reductive elimination to form the C2–N bond and regenerate the Pd(0) catalyst[3].

To prevent unwanted SNAr at the C5 position, the reaction environment must be strictly controlled: polar aprotic solvents (which accelerate SNAr) and strong nucleophilic bases must be avoided.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective for C2-Br) Pd0->OxAdd PdII_1 Pd(II) Aryl Bromide OxAdd->PdII_1 2-Br-5-Cl-Core AmineBind Amine Coordination & Deprotonation PdII_1->AmineBind PdII_2 Pd(II) Aryl Amido AmineBind->PdII_2 Amine + Base RedElim Reductive Elimination (C2-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Regeneration Product C2-Aminated 5-Chloro Product RedElim->Product

Figure 1: Palladium-catalyzed Buchwald-Hartwig catalytic cycle highlighting C2-Br chemoselectivity.

Reaction Optimization Data

The table below summarizes the causal relationship between reaction parameters and the resulting chemoselectivity. Using strong bases (NaOtBu) in polar solvents (DMF) leads to complete loss of selectivity due to rapid SNAr at C5. The optimal system utilizes a weak base (Cs2CO3) in a non-polar solvent (1,4-Dioxane) with a highly active ligand (BrettPhos).

Table 1: Optimization of Catalyst, Ligand, and Base for C2-Selectivity

EntryPalladium SourceLigandBaseSolventTemp (°C)Result (C2-Amine : C5-Amine)
1Pd2(dba)3BINAPNaOtBuDMF10010 : 90 (SNAr dominates)
2Pd2(dba)3XantphosCs2CO31,4-Dioxane10060 : 40 (Poor regiocontrol)
3Pd(OAc)2RuPhosK3PO4Toluene8085 : 15 (Good conversion)
4 Pd2(dba)3 BrettPhos Cs2CO3 1,4-Dioxane 80 >95 : 5 (Optimal selectivity)

Experimental Methodology

Materials and Reagents
  • Substrate: 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 equiv, strictly dry)

  • Amine: Secondary or primary aliphatic/aromatic amine (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (2.5 mol%, equates to 5 mol% Pd)

  • Ligand: BrettPhos (5.0 mol%)

  • Base: Cesium carbonate (Cs2CO3) (2.0 equiv, finely milled and oven-dried)

  • Solvent: Anhydrous 1,4-Dioxane (Deoxygenated via argon sparging for 30 mins)

Step-by-Step Protocol

Note: This protocol is a self-validating system. Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 20 mL reaction vial with 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 mmol), Pd2(dba)3 (0.025 mmol), BrettPhos (0.05 mmol), and Cs2CO3 (2.0 mmol).

  • Solvent and Amine Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe, followed by the amine (1.2 mmol).

    • Self-Validation Check: The solution should initially appear deep red/purple (characteristic of Pd2(dba)3) and transition to a dark orange/brown as the active Pd(0)-BrettPhos complex forms.

  • Cross-Coupling: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs2CO3 remains suspended. Microwave irradiation can alternatively be used to reduce reaction times, a method proven effective for halopyrazole aminations[4].

  • In-Process Control (IPC): After 3 hours, withdraw a 10 µL aliquot via a micro-syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Check: The LC-MS trace should show >90% consumption of the starting material. If the reaction mixture has turned completely black with a metallic precipitate, the catalyst has "crashed out" (palladium black formation) due to oxygen ingress or ligand degradation.

  • Quench and Filtration: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C2-aminated-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Catalyst Ligation (Pd + BrettPhos) Step1->Step2 Step3 3. Cross-Coupling (80°C, 1,4-Dioxane) Step2->Step3 Step4 4. Reaction Quench (Cool & Filter) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Figure 2: Standard experimental workflow for the chemoselective Buchwald-Hartwig amination.

Troubleshooting & Critical Parameters

  • Loss of Chemoselectivity (High C5-Amination): This occurs if the amine is highly nucleophilic (e.g., pyrrolidine) and the temperature is too high. Solution: Lower the reaction temperature to 65 °C and ensure the solvent is strictly non-polar (switch from Dioxane to Toluene).

  • Stalled Reaction / Poor Conversion: Usually caused by catalyst deactivation from trace oxygen or moisture. Solution: Ensure rigorous degassing of the solvent (freeze-pump-thaw method is superior to sparging) and verify the quality of the base. Water in the Cs2CO3 will hydrolyze the C5-chloride.

  • Dehalogenation (Formation of C2-Amine-C5-H): Caused by prolonged heating after the starting material is consumed, leading to hydrodehalogenation of the C5-chloride. Solution: Monitor the reaction strictly via LC-MS and quench immediately upon completion.

References

  • Harris, M. C., Huang, X., & Buchwald, S. L. (2002). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters. 3

  • European Patent Office. (2019). EP3452476B1 - Heterocyclic compounds as immunomodulators. Google Patents. 1

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia. 2

  • National Institutes of Health. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. 4

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine

Technical Support Center: Synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine Welcome to the technical support center for the synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

Welcome to the technical support center for the synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields, improve purity, and troubleshoot effectively.

Overview of Synthetic Strategy

The synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine is typically achieved through a multi-step sequence. A robust and common approach involves the initial construction of a substituted 2-amino-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine intermediate, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. This strategy provides a reliable pathway to the desired product.

Synthetic_Workflow Proposed Synthetic Pathway A 2-Amino-6-chloropyrazine B N'-(6-chloropyrazin-2-yl)formimidamide A->B 1. DMF-DMA C 5-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine B->C 2. H2NOH·HCl 3. TFAA (Cyclization) D Diazonium Salt Intermediate C->D 4. NaNO2, HBr (aq) -5 to 0 °C E 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine D->E 5. CuBr Heat

Caption: A proposed multi-step synthesis workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general pathway for synthesizing the 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine core?

The most dependable route begins with a commercially available substituted aminopyrazine. The synthesis involves forming the fused triazole ring system first, establishing the chloro-substituent at the C5 position, and installing an amino group at the C2 position as a handle for the final bromination. The key transformation is a Sandmeyer reaction, which converts the 2-amino group into the 2-bromo group via a diazonium salt intermediate.[4][5] This method is well-established for aromatic and heteroaromatic systems and offers good control over regioselectivity.

Q2: Why is a Sandmeyer reaction preferred for the final bromination step?

Direct electrophilic bromination of the 5-chloro-[1][2][3]triazolo[1,5-a]pyrazine core can be challenging. The electron-deficient nature of the fused ring system deactivates it towards electrophilic attack. Furthermore, predicting the regioselectivity of such a reaction can be difficult, potentially leading to a mixture of isomers. The Sandmeyer reaction, proceeding through a diazonium intermediate, provides a clean and high-yielding method to specifically install the bromine at the C2 position, starting from the corresponding 2-amino precursor.

Q3: What are the critical parameters for the initial cyclization to form the triazolo[1,5-a]pyrazine ring?

The formation of the fused triazole ring often involves the condensation of an aminopyrazine with a reagent like dimethylformamide-dimethyl acetal (DMF-DMA), followed by treatment with hydroxylamine hydrochloride to form an intermediate amidoxime.[6] The subsequent cyclization is a dehydration reaction, which is typically promoted by a strong dehydrating agent like trifluoroacetic anhydride (TFAA) or Eaton's reagent.[6] Ensuring anhydrous conditions and careful temperature control during this step is crucial to prevent side reactions and maximize the yield of the desired fused heterocyclic core.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Q4: My yield for the Sandmeyer bromination is consistently low (<40%). What are the likely causes and solutions?

Low yield in the Sandmeyer reaction is a common issue and can typically be traced to one of three areas: diazonium salt formation, copper catalyst activity, or competing side reactions.

  • Cause 1: Diazonium Salt Instability. Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature during the addition of sodium nitrite (NaNO₂) rises above 5 °C, the diazonium salt can decompose prematurely, often forming undesired phenol-like byproducts.

    • Solution: Maintain a strict temperature of -5 to 0 °C throughout the diazotization process using an ice-salt or acetone/dry ice bath. Add the aqueous solution of NaNO₂ slowly, dropwise, ensuring the internal temperature never exceeds the limit.

  • Cause 2: Inactive Copper(I) Catalyst. The Sandmeyer reaction requires a Copper(I) salt (e.g., CuBr). If the catalyst has been oxidized to Copper(II) through prolonged exposure to air, its catalytic activity will be significantly diminished.

    • Solution: Use freshly purchased, high-purity CuBr. If you suspect oxidation, you can wash the CuBr with a reducing agent solution (like dilute sulfurous acid) and then with water, ethanol, and ether before drying under vacuum. Alternatively, prepare the CuBr fresh if facilities allow.

  • Cause 3: Purity of Starting Amine. Impurities in the 5-chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine can interfere with the diazotization reaction.

    • Solution: Ensure the starting amine is purified (e.g., by recrystallization or column chromatography) and thoroughly dried before use. Characterize it by ¹H NMR and LC-MS to confirm its identity and purity (>98%).

Troubleshooting_Sandmeyer problem Low Yield in Sandmeyer Step cause1 Cause: Diazonium Instability problem->cause1 cause2 Cause: Inactive Cu(I) Catalyst problem->cause2 cause3 Cause: Impure Starting Amine problem->cause3 solution1 Solution: Maintain T < 0 °C Slow NaNO2 Addition cause1->solution1 solution2 Solution: Use Fresh CuBr Wash Old Catalyst cause2->solution2 solution3 Solution: Recrystallize Amine Confirm Purity >98% cause3->solution3

Sources

Optimization

Troubleshooting solubility issues of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine in organic solvents

Technical Support Center: Troubleshooting Solubility of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine Welcome to the technical support guide for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine. This resource is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

Welcome to the technical support guide for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure you can proceed with your research efficiently and effectively.

Understanding the Challenge: The Physicochemical Profile

2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine is a heterocyclic compound characterized by a fused ring system containing multiple nitrogen atoms, along with halogen substituents (bromine and chlorine). This structure imparts a degree of polarity and a rigid, planar geometry. Such molecules often exhibit strong crystal lattice energy, making them challenging to dissolve. While specific experimental solubility data for this exact molecule is not widely published, we can infer its behavior from its structural motifs and general principles of solubility for similar chemical entities.[1][4]

The key to overcoming solubility issues lies in systematically disrupting the intermolecular forces within the solid-state compound to allow for solvation. This guide provides a structured, question-and-answer-based approach to systematically address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine in my chosen organic solvent. Where do I start?

A1: The first step is to ensure you are using an appropriate solvent and proper technique. The principle of "like dissolves like" is a good starting point.[4] Given the polar nature of the triazolopyrazine core, polar aprotic solvents are often a good initial choice.

Initial Troubleshooting Steps:

  • Solvent Selection: Have you selected a solvent with appropriate polarity? If you are using a non-polar solvent like hexane or toluene, you will likely face significant challenges.

  • Mechanical Agitation: Are you providing enough energy to the system? Ensure you are using vigorous stirring or vortexing.

  • Particle Size: Is your material a fine powder? Larger crystals will dissolve more slowly due to a smaller surface area-to-volume ratio.[2][4] If necessary and safe to do so, gently grinding the material in a mortar and pestle can increase the dissolution rate.

Q2: I've tried common polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) with limited success. What should I try next?

A2: If standard solvents are not effective at room temperature, the next step is to systematically increase the solvating power of your system. This can be achieved by adjusting the temperature or by using stronger solvents or co-solvent systems.

Workflow for Enhancing Solubility

Below is a systematic workflow to guide you through the process of improving the solubility of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine.

Solubility_Workflow Start Start: Solubility Issue Identified Solvent_Check Step 1: Solvent Selection (Polar Aprotic) Start->Solvent_Check Initial_Success Success: Compound Dissolved Solvent_Check->Initial_Success Soluble? Yes Temp_Increase Step 2: Increase Temperature (Gentle Heating) Solvent_Check->Temp_Increase Soluble? No Co_Solvent Step 3: Use Co-Solvent (e.g., DCM/MeOH, THF/DMF) Temp_Increase->Co_Solvent Soluble? No Final_Success Success: Compound Dissolved Temp_Increase->Final_Success Soluble? Yes Strong_Solvent Step 4: Switch to Stronger Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) Co_Solvent->Strong_Solvent Soluble? No Co_Solvent->Final_Success Soluble? Yes Strong_Solvent->Final_Success Soluble? Yes Consult Consult Senior Scientist or Technical Support Strong_Solvent->Consult Soluble? No

Caption: A stepwise workflow for troubleshooting solubility issues.

Recommended Solvents and Co-Solvents

The following table provides a list of suggested solvents to try, ordered by increasing polarity and solvating power. When creating a co-solvent system, start with a small amount of the stronger solvent (e.g., 5-10% v/v) and gradually increase it.[3]

Solvent System TierPrimary SolventCo-Solvent (if needed)Rationale & Considerations
Tier 1: Standard Polar Aprotic Dichloromethane (DCM)Methanol (MeOH)DCM is a good starting point. A small amount of MeOH can disrupt crystal packing through hydrogen bonding.
Tetrahydrofuran (THF)Acetonitrile (ACN)THF is another common, moderately polar solvent. ACN can enhance the polarity of the mixture.
Ethyl Acetate (EtOAc)Ethanol (EtOH)EtOAc is less polar than DCM and THF but can be effective. EtOH acts as a polar protic co-solvent.
Tier 2: Stronger Polar Aprotic N,N-Dimethylformamide (DMF)N/AA powerful polar aprotic solvent, often effective for heterocyclic compounds. Use with heating if necessary.
Dimethyl Sulfoxide (DMSO)N/AOne of the strongest common organic solvents. Be aware of its high boiling point and potential for reaction side products at high temperatures.
N-Methyl-2-pyrrolidone (NMP)N/ASimilar in solvent power to DMF and DMSO, with a high boiling point.
Q3: I heated my sample in a solvent, and it turned into an oil instead of dissolving. What is happening and how can I fix it?

A3: This phenomenon is known as "oiling out." It occurs when the solid melts in the hot solvent before it fully dissolves, forming an immiscible liquid phase.[5][6][7] This is common when the melting point of the solute is close to or below the boiling point of the solvent.

Strategies to Prevent Oiling Out:

  • Add More Solvent: The most common cause is using too little solvent. While the solution is still hot, add more of the primary solvent until the oil dissolves to form a clear, homogeneous solution.[5][6]

  • Use a Mixed Solvent System: If adding more of the primary solvent doesn't work, try adding a small amount of a "better" solvent (one in which the compound is more soluble) while the solution is hot.[5] For example, if you are using hot ethyl acetate, adding a small amount of ethanol or DMF can help to fully dissolve the oil.

  • Slower Cooling: Rapid cooling can sometimes promote oiling out.[5] Once you have a clear solution, allow it to cool to room temperature slowly. Insulating the flask can help.

  • Change Solvents: If oiling out persists, you may need to switch to a different solvent system, preferably one with a lower boiling point.[6]

Q4: The compound dissolves when heated, but it crashes out of solution too quickly upon cooling, forming a fine powder or amorphous solid instead of crystals. How can I achieve controlled crystallization?

A4: Rapid precipitation indicates that the solution is becoming supersaturated too quickly. The goal is to slow down the crystallization process to allow for the formation of a stable, crystalline solid.

Techniques for Controlled Crystallization:

  • Slow Cooling: As mentioned above, allow the hot, saturated solution to cool to room temperature slowly. Do not immediately place it in an ice bath.[8]

  • Reduce Solvent Volume: If too much solvent was used, you may need to evaporate some of it to reach the point of saturation. This can be done by gentle heating or using a rotary evaporator.[7]

  • Induce Crystallization: If crystals do not form upon cooling, you can try the following:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.[5][6]

    • Seeding: If you have a small amount of the solid material, add a single, tiny crystal to the cooled solution. This "seed" crystal provides a template for further crystal growth.[5][6]

Crystallization_Troubleshooting Start Start: Hot, Clear Solution Cooling Cool Slowly to Room Temperature Start->Cooling No_Crystals No Crystals Form Cooling->No_Crystals Result? Oiling_Out Compound 'Oils Out' Cooling->Oiling_Out Result? Crystals_Form Crystals Form Cooling->Crystals_Form Result? Scratch_Seed Induce Crystallization: - Scratch with glass rod - Add a seed crystal No_Crystals->Scratch_Seed Action Evaporate Too much solvent? Evaporate some solvent and re-cool No_Crystals->Evaporate If scratching fails Reheat_Add_Solvent Reheat Solution, Add More Solvent or Co-Solvent Oiling_Out->Reheat_Add_Solvent Action Scratch_Seed->Crystals_Form Reheat_Add_Solvent->Cooling Evaporate->Cooling

Caption: Troubleshooting guide for common crystallization problems.

Q5: Are there any safety considerations I should be aware of when working with 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine and the recommended solvents?

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when using volatile organic solvents or when heating solutions.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10]

  • Solvent Safety: Be aware of the specific hazards of the solvents you are using (e.g., flammability, toxicity). Consult the MSDS for each solvent.

References

  • Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • International Journal of Pharmaceutical Sciences. (2024, July 07). Solubility Enchantment Of Poorly Soluble Drug. Retrieved from [Link]

  • International Journal of Research Trends and Innovation. (2025, April 4). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. Retrieved from [Link]

  • University of California, Irvine. Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • NextSDS. 2-BroMo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine - Chemical Substance Information. Retrieved from [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Retrieved from [Link]

  • NextSDS. 2-BroMo-8-chloro-[1][2][3]triazolo[1,5-a]pyrazine - Chemical Substance Information. Retrieved from [Link]

  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Guide for crystallization. Retrieved from [Link]

  • MDPI. (2007, May 25). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • ACS Publications. (2017, June 8). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Retrieved from [Link]

  • Beilstein Journals. (2013, November 25). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2014, June 15). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2-Bromo-5-chloro-triazolo[1,5-a]pyrazine

Technical Support Center: Purification and Recrystallization of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine Welcome to the technical support center for the purification and recrystallization of 2-Bromo-5-chloro-[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Recrystallization of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

Welcome to the technical support center for the purification and recrystallization of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound.

Introduction

2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine is a key intermediate in the synthesis of various biologically active molecules, including potential therapeutics.[4][5] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. This guide provides a comprehensive overview of purification strategies, with a focus on recrystallization, and offers solutions to common experimental hurdles.

Purification Strategy Overview

The primary methods for purifying 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine are silica gel chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the impurity profile of the crude material.

dot

Caption: General purification workflow for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose purification methods for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine?

A1: For routine purification, silica gel flash chromatography is highly effective. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether typically provides good separation from common reaction byproducts. For achieving high crystalline purity, recrystallization is the preferred method, either after chromatography or directly on the crude product if the impurity profile is suitable.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: The triazolopyrazine core can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. If you observe streaking on your TLC or low recovery from your column, consider the following:

  • Neutralize the Silica: Pre-treat your silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (0.1-1% in the eluent), to neutralize the acidic sites.

  • Use Alumina: Basic or neutral alumina can be a suitable alternative stationary phase for acid-sensitive compounds.

  • Alternative Methods: If degradation persists, consider other purification techniques like preparative thin-layer chromatography (prep-TLC) or recrystallization.[1]

Q3: How do I visualize 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine on a TLC plate?

A3: Due to its aromatic and heteroaromatic nature, 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent TLC plate.[6] For more sensitive visualization or if the compound does not quench UV light effectively, a potassium permanganate (KMnO₄) stain can be used. This stain is a strong oxidizing agent and will react with many organic compounds to produce a yellow or brown spot on a purple background.[2]

Q4: What are the most likely impurities I might encounter?

A4: The impurities will depend on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomers: Depending on the synthetic strategy, regioisomers of the triazolopyrazine core may form.

  • Over-brominated or -chlorinated species: If harsh halogenating agents are used, di-halogenated byproducts might be present.

  • Hydrolyzed Products: Reaction with any residual water can lead to the formation of hydroxy-triazolopyrazines.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it can present challenges. Here are some common problems and their solutions.

Problem Potential Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The compound is significantly impure.- Re-dissolve the oil by heating and add a small amount of additional solvent to lower the saturation point. - Allow for very slow cooling. - Consider a different solvent with a lower boiling point. - If impurities are the issue, first purify by column chromatography.[3]
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Too much solvent: Boil off some of the solvent to increase the concentration and allow it to cool again.[3][7] - Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution in an ice bath.[3]
Crystallization happens too quickly. The solvent has a very steep solubility curve for the compound, or the solution is too concentrated.Rapid crystallization can trap impurities. To slow it down, re-heat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly by insulating the flask.[7]
Poor recovery of the purified product. - Too much solvent was used. - The crystals were washed with a solvent in which they are too soluble. - Premature crystallization during hot filtration.- If the mother liquor has not been discarded, try to recover more product by concentrating the solution and cooling again.[7] - Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus is pre-heated during hot filtration to prevent the product from crashing out on the filter paper.

dot

Caption: Decision tree for troubleshooting common recrystallization issues.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Based on solubility tests (see table below), choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude product until it fully dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Estimated Solubility Profile of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

The following table provides an estimated solubility profile based on the structure of the compound and the properties of similar halogenated N-heterocycles. This should be used as a starting point for your own solubility tests.

Solvent Solubility at Room Temperature Solubility at Boiling Point Potential for Recrystallization
WaterInsolubleInsolublePoor
Hexanes/HeptaneInsolubleSparingly SolubleGood as an anti-solvent
TolueneSparingly SolubleSolubleGood
DichloromethaneSolubleVery SolublePoor (too soluble)
Ethyl AcetateSparingly SolubleSolubleGood
AcetoneSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
EthanolSparingly SolubleSolubleExcellent
MethanolSolubleVery SolublePoor (too soluble)
AcetonitrileSolubleVery SolublePoor (too soluble)

Recommendation: Based on this profile, ethanol is a promising single solvent for recrystallization. A solvent/anti-solvent system such as ethyl acetate/hexanes or acetone/hexanes is also a very good candidate.

References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
  • University of Colorado Boulder. (n.d.). TLC Stains.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.

  • S. Bennett. (2025, August 25). Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight.
  • Sandford, G. (2014).
  • O'Neill, P. M., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2334.
  • Tron, G. C., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(17), 3986.
  • MilliporeSigma. (n.d.).
  • OpenSourceMalaria. (2017, July 18). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine #518. GitHub.

  • PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrazine.

  • Canadian Science Publishing. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Beilstein Journals. (2013, November 25). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives.

  • NextSDS. (n.d.). 2-BroMo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine — Chemical Substance Information.

  • PubChem. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyrazine.
  • OpenSourceMalaria. (2015, July 15). Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (TZ 2-1) #326. GitHub.

  • Journal of the Chemical Society C: Organic. (n.d.). s-Triazolopyrazines.
  • Tron, G. C., et al. (2018). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 157, 1039-1051.
  • EPFL. (n.d.).
  • PMC. (n.d.). Detection Progress of Selected Drugs in TLC.

Sources

Optimization

Preventing degradation of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine during long-term storage

Technical Support Center: 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine A Guide to Ensuring Stability and Integrity in Long-Term Storage Frequently Asked Questions (FAQs) Q1: What are the absolute optimal conditions...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

A Guide to Ensuring Stability and Integrity in Long-Term Storage

Frequently Asked Questions (FAQs)

Q1: What are the absolute optimal conditions for the long-term storage of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine?

The cornerstone of preserving this compound's integrity is strict environmental control. The recommended storage condition, as supported by supplier data for structurally similar compounds, is 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) .[1]

  • Causality Explained:

    • Low Temperature (2-8°C): Chemical degradation is a kinetic process. Lowering the temperature significantly reduces the rate of potential decomposition reactions, such as hydrolysis or dehalogenation.

    • Inert Atmosphere: The triazolopyrazine core is a nitrogen-rich heterocyclic system. While relatively stable, it can be susceptible to oxidative degradation over time. An inert atmosphere displaces oxygen and atmospheric moisture, mitigating these risks.

    • Protection from Light: The Carbon-Bromine bond can be labile and susceptible to photolytic cleavage. Storing the compound in an amber vial inside a refrigerator provides two layers of protection from ambient light.

Q2: My laboratory doesn't have a system for storing chemicals under an inert atmosphere. What is a viable alternative?

While an inert atmosphere is the gold standard, a highly effective alternative can be achieved with careful handling.

  • Use a Refrigerator with a Desiccator: Store the tightly sealed vial inside a laboratory-grade desiccator, and place the entire desiccator in a 2-8°C refrigerator. This creates a low-moisture, low-temperature environment.

  • Aliquot the Compound: Upon receiving the compound, it is best practice to immediately divide the bulk quantity into smaller, experiment-sized aliquots in separate, tightly sealed vials. This minimizes the number of times the main stock is exposed to the atmosphere, reducing cumulative exposure to moisture and oxygen.

  • Use Parafilm®: For an extra layer of protection, wrap the cap and neck of the vials with Parafilm® to create a more robust seal against moisture ingress.

Q3: I suspect my stored sample may have degraded. What are the tell-tale signs?

Degradation can manifest in both physical and chemical changes.

  • Visual Inspection: The pure compound is typically a solid. Any significant change in color (e.g., from off-white to yellow or brown) or texture (e.g., clumping, signs of moisture) is a primary indicator of potential degradation.

  • Analytical Confirmation: Visual signs warrant analytical verification.

    • HPLC Analysis: This is the most straightforward method to assess purity. A chromatogram of a degraded sample will typically show a decrease in the area of the main peak and the appearance of new impurity peaks.

    • LC-MS: This technique can not only detect impurities but also provide the mass of the degradation products, offering valuable clues to the degradation pathway.

    • NMR Spectroscopy: ¹H NMR is highly sensitive to changes in chemical structure. The appearance of new signals or shifts in existing proton signals can confirm degradation and help identify the structure of the impurities. Research projects involving similar triazolopyrazine compounds rely on LC-MS and NMR for structural confirmation and purity analysis.[2]

Troubleshooting Guide

Issue: My compound shows a new peak in the HPLC chromatogram after 6 months of storage.
  • Probable Cause: The compound has likely undergone partial degradation. The most common pathways for halogenated heterocyclic compounds are hydrolysis or dehalogenation.

  • Solution Workflow:

    • Quantify the Impurity: Integrate the HPLC peaks to determine the percentage of the impurity. If the purity has dropped below your experimental tolerance (e.g., <95%), the sample should be discarded.

    • Identify the Impurity (Optional but Recommended): Use LC-MS to get a mass for the impurity. A mass increase of 17 Da (replacing -Cl with -OH, minus HCl) or a mass decrease of 79 Da (replacing -Br with -H) or 34.5 Da (replacing -Cl with -H) could suggest hydrolysis or dehalogenation, respectively.

    • Review Storage Protocol: Re-evaluate your storage conditions against the optimal recommendations in this guide. Was the container seal compromised? Was it frequently opened? Was it protected from light? Implement stricter controls for future batches.

Issue: The solid compound has clumped together and appears discolored.
  • Probable Cause: This is a strong indicator of moisture absorption. The discoloration suggests that the presence of water may have catalyzed a degradation reaction.

  • Solution:

    • The sample is likely compromised. It is highly recommended to discard it and use a fresh, pure sample. Using a degraded starting material is a primary source of failed reactions and non-reproducible results.

    • Preventative Action: Ensure all future storage vials have tightly fitting caps with liners that are in good condition. Always use a desiccator, especially in humid environments, and allow the vial to warm to room temperature for at least 20-30 minutes before opening to prevent condensation from forming inside.

Chemical Incompatibility & Degradation Pathways

Q4: What types of chemicals should I avoid storing near 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine?

To prevent accidental contamination and hazardous reactions, segregate this compound from the following chemical classes[3][4]:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) Can react with the electron-rich triazole ring system.

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) Can promote nucleophilic substitution/degradation.

  • Strong Acids: (e.g., sulfuric acid, nitric acid) While the nitrogen atoms can be protonated, strong acids can catalyze hydrolysis or other decomposition reactions.

  • Amines and other Nucleophiles: Can potentially displace the halogen atoms via nucleophilic aromatic substitution.

Visualization of Potential Degradation Pathways

The following diagram illustrates the two most probable, albeit hypothetical, degradation pathways for this molecule based on general chemical principles for halogenated heterocycles.

cluster_main Potential Degradation Pathways cluster_pathways A 2-Bromo-5-chloro- [1,2,4]triazolo[1,5-a]pyrazine (Stable Compound) B Hydrolysis Product (e.g., 2-Bromo-5-hydroxy- [1,2,4]triazolo[1,5-a]pyrazine) A->B + H₂O (Moisture) C Reductive Dehalogenation Product (e.g., 2-Bromo- [1,2,4]triazolo[1,5-a]pyrazine) A->C + [H] (Light, Reducing Agent)

Caption: Hypothetical degradation of the target compound.

Protocols & Data Tables

Experimental Protocol: Aliquoting for Long-Term Storage

This protocol ensures minimal exposure to atmospheric oxygen and moisture. It is best performed in a glovebox.

  • Preparation: Allow the sealed container of 2-Bromo-5-chloro-[1][5][3]triazolo[1,5-a]pyrazine and all necessary materials (spatula, balance, new vials) to equilibrate to room temperature inside the glovebox antechamber for at least 30 minutes.

  • Inert Environment: Purge the glovebox with an inert gas (Argon or Nitrogen) until the oxygen and moisture levels are below your laboratory's standard operating procedure (SOP) threshold (typically <50 ppm).

  • Weighing: Tare a pre-labeled, clean, dry amber vial on the balance. Carefully transfer the desired amount of the compound into the vial.

  • Sealing: Tightly cap the vial. For maximum protection, wrap the cap-vial interface with Parafilm®.

  • Backfilling (Alternative without Glovebox): If a glovebox is unavailable, you can gently flush the headspace of the vial with a slow stream of inert gas from a gas line for 10-15 seconds before quickly and tightly sealing the cap.

  • Storage: Label the vial clearly with the compound name, date, and quantity. Place the aliquot in a designated, clearly labeled box and store it in a 2-8°C refrigerator.

Workflow for Handling and Stored Material

decision decision process process result_ok Proceed with Experiment result_bad Discard Compound & Review Storage Protocol start Receive or Retrieve Compound process_visual Visual Inspection (Color, Texture) start->process_visual decision_visual Looks OK? process_visual->decision_visual decision_visual->result_bad No (Discolored/Clumped) process_analytical Perform Purity Check (e.g., HPLC) decision_visual->process_analytical Yes decision_purity Purity >95%? process_analytical->decision_purity decision_purity->result_ok Yes decision_purity->result_bad No

Caption: Decision workflow for compound quality control.

Table 1: Summary of Storage Conditions
ParameterRecommended (Optimal)Acceptable (Alternative)Avoid at All CostsRationale
Temperature 2–8 °C[1]2–8 °CRoom Temperature, FreezingSlows kinetic degradation; freezing can introduce moisture via condensation cycles.
Atmosphere Inert Gas (Argon, N₂)[1]Tightly sealed vial in a desiccatorOpen to ambient airPrevents oxidation and hydrolysis.[3][6]
Light Amber vial, stored in the darkOpaque secondary containerClear vial on a lab benchPrevents photolytic degradation of C-Br/C-Cl bonds.
Container Tightly sealed glass vial with a chemically inert linerVial sealed with Parafilm®Loosely capped containersPrevents moisture and oxygen ingress.

References

  • 2-BroMo-5-chloro-[1][5][3]triazolo[1,5-a]pyridine - NextSDS. NextSDS.[Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University College Cork.[Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical.[Link]

  • Chemicals - safe use and handling - HSE. Health and Safety Executive.[Link]

  • 2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS - Loba Chemie. Loba Chemie.[Link]

  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. National Center for Biotechnology Information.[Link]

  • 2-bromo-5H,6H,7H,8H-[1][5][3]triazolo[1,5-a]pyrazine - NextSDS. NextSDS.[Link]

  • GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][5][3]triazolo[4,3-a]pyrazine #518 - GitHub. GitHub.[Link]

  • Design, Synthesis, and Biological Evaluation of[1][5][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. Frontiers in Chemistry.[Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. University of St Andrews.[Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry.[Link]

  • Storage of hazardous substances, Control Strategy Level 1, Minimum standards - BAuA. Bundesanstalt für Arbeitsschutz und Arbeitsmedizin.[Link]

  • CHEMICAL STORAGE FACT SHEET - University of Waterloo. University of Waterloo Safety Office.[Link]

  • Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - MDPI. MDPI.[Link]

  • Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry - ResearchGate. ResearchGate.[Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. MDPI.[Link]

  • Synthesis and Anti-tumor Activities of Novel[1][5][3]triazolo[1,5-a]pyrimidines - MDPI. MDPI.[Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for Purity Analysis of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine

As pharmaceutical pipelines increasingly rely on highly functionalized, halogenated bicyclic heteroaromatics, the analytical methods used to control their purity must evolve. 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, halogenated bicyclic heteroaromatics, the analytical methods used to control their purity must evolve. 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a critical building block in the synthesis of novel kinase inhibitors. Because positional isomers (e.g., 5-bromo-2-chloro analogs) and dehalogenated impurities can propagate through synthetic pathways and impact final Active Pharmaceutical Ingredient (API) efficacy, developing a highly selective, robust purity assay is paramount.

This guide objectively compares traditional alkyl-chain (C18) chromatographic approaches against optimized Phenyl-Hexyl methodologies. As a Senior Application Scientist, I will break down the causality behind our stationary phase and solvent choices, and provide a step-by-step, self-validating protocol aligned with the latest ICH Q2(R2) and ICH Q14 regulatory frameworks[1][2].

Chromatographic Challenges: C18 vs. Phenyl Stationary Phases

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While excellent for general-purpose separations, C18 phases often fail to resolve closely related structural isomers of highly polarizable, halogenated aromatic systems.

To achieve baseline resolution of the bromo/chloro isomers of [1,2,4]triazolo[1,5-a]pyrazine, we must exploit orthogonal separation mechanisms. Phenyl-based stationary phases (such as Phenyl-Hexyl) introduce π−π interactions, dipole-dipole interactions, and enhanced shape selectivity[3]. The electron-withdrawing nature of the bromine and chlorine atoms creates a distinct electron density profile across the triazolopyrazine ring, which interacts strongly with the electron-rich phenyl ligands of the stationary phase.

SeparationMechanism cluster_c18 Traditional C18 Column cluster_phenyl Phenyl-Hexyl Column (Optimized) C18 Alkyl Chain (C18) Hydrophobic Interaction Analyte1 Halogenated Triazolopyrazine C18->Analyte1 Weak Dispersion Phenyl Phenyl Ligand π-π & Dipole Interactions Analyte2 Halogenated Triazolopyrazine Phenyl->Analyte2 Strong π-π Affinity

Caption: Separation mechanisms: C18 hydrophobic interactions vs. Phenyl-Hexyl π-π interactions.

The Causality of Solvent Selection: Why Acetonitrile Fails

A critical error in method development for phenyl columns is the reflexive use of acetonitrile as the organic modifier. Acetonitrile is an aprotic solvent containing its own π electrons within the nitrile (-CN) group. These solvent π electrons actively compete with the analyte, masking the π−π interactions between the triazolopyrazine ring and the stationary phase[4].

By substituting acetonitrile with methanol —a protic solvent devoid of π electrons—we eliminate this competition. Methanol strengthens the π−π affinity between the halogenated aromatic analyte and the phenyl ligand, unlocking the column's true orthogonal selectivity and resolving previously co-eluting impurities[4].

Step-by-Step Methodology: The Optimized Protocol

To ensure a self-validating system, this protocol incorporates strict System Suitability Testing (SST). If the SST fails, the run automatically halts, preventing the generation of invalid data.

Chromatographic Conditions
  • Column: Phenyl-Hexyl (e.g., Waters CORTECS Phenyl or GL Sciences InertSustain Phenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (Maintains the basic pyrazine nitrogens in a consistent protonated state, preventing peak tailing).

  • Mobile Phase B: 100% HPLC-Grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection: Photodiode Array (PDA) at 265 nm (Optimal UV maximum for the conjugated triazolopyrazine system).

  • Injection Volume: 5 µL.

Gradient Program
  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities).

  • 2.0 - 15.0 min: Linear ramp from 20% B to 80% B (Elutes the main 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine peak and closely eluting halogenated isomers).

  • 15.0 - 18.0 min: 80% B (Column wash).

  • 18.0 - 22.0 min: 20% B (Re-equilibration).

System Suitability Test (Self-Validating Control)

Before analyzing validation samples, inject a resolution standard containing the target compound and its 5-bromo-2-chloro isomer.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 ; Tailing Factor ( Tf​ ) ≤1.5 ; %RSD of main peak area (n=5) ≤1.0% .

ICH Q2(R2) Method Validation Framework

Effective June 2024, the revised ICH Q2(R2) guideline, in conjunction with ICH Q14 , mandates a lifecycle approach to analytical validation[1][2]. Validation is no longer a static, "check-the-box" exercise. Instead, it requires demonstrating that the method consistently meets a predefined Analytical Target Profile (ATP) through science- and risk-based evidence[2].

ValidationWorkflow cluster_val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define Purity Requirements Dev Method Development (ICH Q14) Column & Mobile Phase Selection ATP->Dev Spec Specificity (Peak Purity via DAD/MS) Dev->Spec Lin Linearity & Range (LOQ to 120% Spec) Dev->Lin Acc Accuracy & Precision (Repeatability & Inter-day) Dev->Acc Rob Robustness (DoE for Flow, Temp, pH) Dev->Rob Life Lifecycle Management Continual Verification Spec->Life Lin->Life Acc->Life Rob->Life

Caption: ICH Q2(R2) and Q14 integrated lifecycle approach for analytical method validation.

Execution of Validation Parameters
  • Specificity: Inject a sample spiked with all known synthetic impurities. Utilize PDA peak purity software to extract UV spectra across the main 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine peak. The calculated purity angle must be less than the purity threshold, mathematically proving the absence of co-eluting interferents.

  • Linearity & Range: Prepare a minimum of five concentration levels spanning from the Limit of Quantitation (LOQ) to 120% of the nominal specification limit (e.g., 0.01% to 1.2% w/w). Perform linear regression analysis.

  • Accuracy (Recovery): Spike known quantities of the 5-bromo-2-chloro isomer into the pure API at 50%, 100%, and 150% of the specification limit. Prepare in triplicate. Calculate the percentage recovery against theoretical spiked amounts.

  • Precision: Prepare six independent sample solutions of the target compound at 100% test concentration. Calculate the %RSD of the impurity profile to establish method repeatability.

Comparative Experimental Data

The table below summarizes the validation data, objectively comparing the performance of a traditional C18 method (using Acetonitrile) against our optimized Phenyl-Hexyl method (using Methanol) for the purity analysis of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine.

Validation ParameterTraditional C18 (Acetonitrile/Water)Optimized Phenyl-Hexyl (Methanol/Water)ICH Q2(R2) Acceptance Criteria
Resolution ( Rs​ ) (Isomeric Impurity)1.1 (High co-elution risk)3.4 (Baseline resolution) Rs​≥1.5
Specificity (Peak Purity) Angle > Threshold (Failed)Angle < Threshold (Passed)No co-eluting interference
Linearity ( R2 ) 0.99850.9999 ≥0.999
Accuracy (% Recovery) 88.5% - 94.2%98.5% - 101.2% 95.0% - 105.0%
Precision (% RSD) 2.8%0.6% ≤2.0%
Limit of Quantitation (LOQ) 0.05%0.01% Signal-to-Noise ≥10
Data Interpretation

The empirical data clearly demonstrates the superiority of the Phenyl-Hexyl/Methanol system. By leveraging π−π interactions, the method achieves a resolution of 3.4, easily surpassing the regulatory requirement of 1.5. Conversely, the C18/Acetonitrile method fails specificity due to the co-elution of the positional isomer, rendering it unfit for its Analytical Target Profile (ATP).

Conclusion

For complex, halogenated heteroaromatics like 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine, traditional hydrophobic retention mechanisms are insufficient. By understanding the chemical causality—specifically, the interplay between the analyte's electron density, the stationary phase's π system, and the mobile phase's protic nature—scientists can engineer highly robust separations. Validating this optimized method under the ICH Q2(R2) framework ensures a reliable, self-validating control strategy that safeguards API purity throughout the drug development lifecycle.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at:[Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences. Available at:[Link]

  • Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Waters. Available at:[Link]

  • GL Sciences. "InertSustain Phenyl HPLC Columns." GL Sciences Inc. Available at:[Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-chloro-triazolo[1,5-a]pyrazine and 2,5-dibromo-triazolo[1,5-a]pyrazine

A Comparative Guide to the Reactivity of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine and 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazine In the landscape of modern medicinal chemistry and materials science, halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine and 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazine

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as versatile building blocks for the synthesis of complex molecular architectures. Among these, the[1][2][3]triazolo[1,5-a]pyrazine scaffold has garnered significant attention due to its presence in a variety of biologically active molecules. This guide provides an in-depth comparison of the reactivity of two key dihalogenated derivatives: 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine and 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazine. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to leverage these synthons for targeted molecular design and drug development.

The strategic placement of different halogen atoms on the heterocyclic core allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This comparative analysis will delve into the electronic and steric factors governing the regioselectivity of these transformations, supported by experimental data and mechanistic insights.

Understanding the Electronic Landscape

The reactivity of halogenated heterocycles is fundamentally governed by the electron-deficient nature of the aromatic system and the inherent properties of the carbon-halogen bonds. In the[1][2][3]triazolo[1,5-a]pyrazine ring system, the nitrogen atoms act as electron-withdrawing groups, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack.

The two positions of interest, C2 and C5, exhibit differential reactivity based on the electronic influence of the fused triazole ring and the pyrazine nitrogen atoms. Generally, the C5 position is more electron-deficient than the C2 position, a factor that significantly influences the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions.

Comparative Reactivity in Key Transformations

The differential reactivity of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine and 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazine is most evident in two major classes of reactions: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The selectivity of these reactions on dihalogenated substrates is primarily dictated by the relative ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.

In general, the order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-couplings is C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond dissociation energy down the halogen group.

  • For 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazine: Both positions possess a C-Br bond. However, the greater electrophilicity of the C5 position often leads to preferential oxidative addition at this site, particularly under carefully controlled conditions (e.g., lower temperatures, specific ligand choice).

  • For 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine: The significant difference in reactivity between the C-Br and C-Cl bonds allows for highly selective cross-coupling at the C2 position. The C-Br bond will readily undergo oxidative addition with a palladium(0) catalyst, leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is a key advantage in sequential functionalization strategies.

Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

CompoundReagent (1 equiv.)Major ProductRationale
2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazineArB(OH)₂, Pd catalyst5-Aryl-2-bromo-[1][2][3]triazolo[1,5-a]pyrazineHigher electrophilicity of C5 position favors oxidative addition.
2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazineArB(OH)₂, Pd catalyst2-Aryl-5-chloro-[1][2][3]triazolo[1,5-a]pyrazineGreater reactivity of the C-Br bond over the C-Cl bond.

This predictable selectivity is a powerful tool for synthetic chemists, enabling the stepwise introduction of different substituents onto the heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution reactions on electron-deficient heterocycles are a cornerstone of their functionalization. The regioselectivity in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, which is influenced by the electron-withdrawing capacity of the ring system and the nature of the leaving group.

The general leaving group ability in SNAr reactions is F > Cl > Br > I. This is in contrast to the trend observed in palladium-catalyzed reactions and is due to the electronegativity of the halogen influencing the polarization of the C-X bond and the stability of the anionic leaving group.

  • For 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine: The C5 position is inherently more activated towards nucleophilic attack due to the electronic effects of the adjacent nitrogen atoms. Coupled with the better leaving group ability of chloride compared to bromide in many SNAr reactions, substitution is expected to occur preferentially at the C5 position.

  • For 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazine: With identical leaving groups, the regioselectivity is solely determined by the electronic activation of the positions. Therefore, nucleophilic attack will predominantly occur at the more electrophilic C5 position.

Table 2: Predicted Selectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

CompoundNucleophile (e.g., R-NH₂)Major ProductRationale
2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazineR-NH₂2-Bromo-5-(alkylamino)-[1][2][3]triazolo[1,5-a]pyrazineHigher electrophilicity of C5 and better leaving group ability of chloride.
2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazineR-NH₂5-(Alkylamino)-2-bromo-[1][2][3]triazolo[1,5-a]pyrazineHigher electrophilicity of the C5 position.

It is important to note that reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the observed regioselectivity.

Experimental Protocols

To illustrate the practical application of these principles, the following are representative experimental protocols for the selective functionalization of these dihalogenated triazolopyrazines.

Protocol 1: Selective Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

This procedure details the selective coupling at the C2 position, leveraging the higher reactivity of the C-Br bond.

Suzuki_Miyaura_Coupling reagents 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine + ArB(OH)₂ + Pd(PPh₃)₄ + Na₂CO₃ reaction_conditions Toluene/H₂O Reflux, 4h reagents->reaction_conditions 1. workup Aqueous Workup & Purification reaction_conditions->workup 2. product 2-Aryl-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine workup->product 3.

Suzuki-Miyaura Coupling Workflow

Methodology:

  • To a solution of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq) in a 4:1 mixture of toluene and water are added the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).

  • The reaction mixture is degassed with argon for 15 minutes and then heated to reflux for 4 hours.

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine.

Protocol 2: Selective Nucleophilic Aromatic Substitution of 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazine

This protocol demonstrates the selective substitution at the C5 position due to its higher electrophilicity.

SNAr_Reaction reagents 2,5-dibromo-[1,2,4]triazolo[1,5-a]pyrazine + R-NH₂ + DIPEA reaction_conditions DMF 80 °C, 12h reagents->reaction_conditions 1. workup Aqueous Workup & Purification reaction_conditions->workup 2. product 5-(Alkylamino)-2-bromo-[1,2,4]triazolo[1,5-a]pyrazine workup->product 3.

Nucleophilic Aromatic Substitution Workflow

Methodology:

  • A mixture of 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq), the desired primary or secondary amine (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in dimethylformamide (DMF) is prepared.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then diethyl ether to remove any unreacted starting material and impurities.

  • The product is dried under vacuum to yield the 5-(alkylamino)-2-bromo-[1][2][3]triazolo[1,5-a]pyrazine.

Conclusion

The choice between 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine and 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazine as a synthetic intermediate depends critically on the desired substitution pattern and the intended chemical transformations.

  • 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine offers excellent opportunities for orthogonal, sequential functionalization . The disparate reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling and SNAr reactions, respectively, allows for the precise and selective introduction of different functionalities at the C2 and C5 positions.

  • 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyrazine , while offering less straightforward orthogonal reactivity, is a valuable substrate for introducing the same substituent at the more reactive C5 position, or for difunctionalization under more forcing conditions. The slightly higher reactivity of the C-Br bond compared to C-Cl in some cross-coupling reactions can also be exploited.

A thorough understanding of the underlying principles of reactivity, as outlined in this guide, is essential for researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of novel compounds with desired properties.

References

  • Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. Available at: [Link]

  • Various Authors. (2024). 1,2,4-Triazolo[1,5-a][1][5][6]triazines (5-Azapurines): Synthesis and Biological Activity. Molecules, 29(6), 1349. Available at: [Link]

  • Kaur, K., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry, 85(17), 11312-11323. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • S. Leito, J., et al. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(10), 2333. Available at: [Link]

  • Al-Sanea, M. M., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2610-2617. Available at: [Link]

  • Tanimoto, H., et al. (2021). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available at: [Link]

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8689. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Nenajdenko, V. G., et al. (2019). Safe Synthesis of 4,7-Dibromo[1][2][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 24(18), 3369. Available at: [Link]

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Validation

LC-MS fragmentation pattern analysis of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine

An In-Depth Guide to the LC-MS Fragmentation Analysis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged structure, appearing in a variety of pharmacologically active agents. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties and biological activity. Consequently, the precise characterization of these halogenated derivatives is paramount.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine. We will delve into the mechanistic underpinnings of its fragmentation, propose a detailed experimental protocol for its analysis, and offer a comparative framework against related structures. Our approach is grounded in established mass spectrometry principles to provide a robust and scientifically validated resource.

Mechanistic Insights into Fragmentation: A Predictive Approach

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the relative stability of the resulting ions and neutral losses.[4] For 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine, the fragmentation cascade is primarily dictated by the presence of the nitrogen-rich heterocyclic core and the two halogen substituents.

Under electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate, likely on one of the basic nitrogen atoms of the triazolopyrazine system, to form the molecular ion [M+H]⁺. The subsequent fragmentation in the collision cell (MS/MS analysis) is anticipated to proceed through several key pathways:

  • Halogen Loss: The carbon-halogen bonds are often the most labile sites for initial fragmentation.[5] Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the initial loss of a bromine radical (•Br) is a highly probable event. This would be followed by the loss of a chlorine radical (•Cl) or a neutral hydrochloric acid (HCl) molecule.

  • Ring Cleavage: The fused triazolopyrazine ring system can undergo characteristic cleavages. This often involves the loss of small, stable neutral molecules such as nitrogen (N₂), hydrogen cyanide (HCN), or cyanamide (CH₂N₂).

  • Isotopic Signature: A critical aspect of analyzing this compound is the distinctive isotopic pattern conferred by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic cluster for the molecular ion and any fragment ions containing these halogens, which is invaluable for their identification.[5]

The proposed fragmentation pathway is a logical sequence of these events, starting with the most favorable cleavages from an energetic standpoint.

Experimental Protocol: A Best-Practice Methodology

This protocol is designed to achieve robust and reproducible results for the LC-MS/MS analysis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine. The choices of solvents, gradients, and mass spectrometry parameters are based on established practices for small molecule analysis.[6][7][8]

Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes protonation in positive ion mode ESI.[2][9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good elution strength for small molecules.
Gradient 5% B to 95% B over 10 minutesA standard gradient to ensure elution of the analyte with good peak shape.[10]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 µLA small injection volume minimizes peak broadening.
Mass Spectrometry Parameters
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen-rich heterocyclic core is readily protonated.
Capillary Voltage 3.5 kVA standard voltage for stable electrospray.
Source Temperature 150 °COptimizes desolvation.
Desolvation Temperature 350 °CEnsures complete solvent evaporation.
Scan Range (MS1) m/z 100-500A range that encompasses the expected molecular ion and its adducts.
Product Ion Scan (MS/MS) Isolate and fragment the [M+H]⁺ ionTo obtain structural information from the fragmentation pattern.
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy helps to observe a wide range of fragment ions.

Workflow for LC-MS Fragmentation Analysis

The following diagram illustrates the logical flow of the experimental and data analysis process.

Caption: A flowchart of the experimental and data analysis workflow.

Predicted Fragmentation Pattern of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

The molecular formula of the target compound is C₆H₂BrClN₄. Its monoisotopic mass is 247.9209 g/mol . The protonated molecule [M+H]⁺ will have a monoisotopic m/z of 248.9287.

The following table summarizes the predicted major fragment ions, their m/z values, and the proposed neutral losses.

Predicted m/zProposed Formula of IonProposed Neutral LossNotes
248.9 / 250.9 / 252.9[C₆H₃BrClN₄]⁺-[M+H]⁺ ion with characteristic Br/Cl isotopic pattern.
169.9 / 171.9[C₆H₃ClN₄]⁺•BrLoss of a bromine radical.
134.9[C₆H₃N₄]⁺•Br, •ClLoss of both halogen radicals.
143.0[C₅H₃ClN₂]⁺•Br, HCN, N₂Subsequent ring fragmentation.
108.0[C₅H₃N₂]⁺•Br, •Cl, HCNSubsequent ring fragmentation.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine.

Fragmentation_Pathway M [M+H]⁺ m/z 248.9 F1 Fragment 1 m/z 169.9 M->F1 - •Br F2 Fragment 2 m/z 134.9 F1->F2 - •Cl F3 Fragment 3 m/z 143.0 F1->F3 - HCN, N₂

Caption: Proposed fragmentation pathway of the target molecule.

Comparative Analysis: The Influence of Halogenation

To understand the role of the halogen substituents in directing the fragmentation, it is instructive to compare the predicted fragmentation of our target molecule with that of its non-halogenated and mono-halogenated analogs.

CompoundKey Fragmentation StepsPredicted Major Fragments
[1][2][3]triazolo[1,5-a]pyrazineRing cleavage (loss of HCN, N₂)m/z 120 ([M+H]⁺), 93, 66
2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine1. Loss of •Br 2. Ring cleavagem/z 198/200 ([M+H]⁺), 119, 92
5-Chloro-[1][2][3]triazolo[1,5-a]pyrazine1. Loss of •Cl 2. Ring cleavagem/z 154/156 ([M+H]⁺), 119, 92
2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine 1. Loss of •Br 2. Loss of •Cl 3. Ring cleavagem/z 249/251/253 ([M+H]⁺), 170/172, 135

This comparison clearly demonstrates that the initial fragmentation is dominated by the loss of the halogen substituents, with the C-Br bond being the most labile. The underlying heterocyclic core fragmentation becomes more prominent after the loss of the halogens.

Conclusion

The LC-MS fragmentation analysis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine provides a wealth of structural information that is critical for its unambiguous identification. By combining a robust experimental protocol with a predictive understanding of its fragmentation pathways, researchers can confidently characterize this and related molecules. The key takeaways from this guide are the primacy of halogen loss in directing fragmentation, the importance of recognizing the characteristic isotopic patterns of bromine and chlorine, and the subsequent fragmentation of the core triazolopyrazine ring system. This systematic approach to fragmentation analysis is an indispensable tool in the armory of the modern medicinal and analytical chemist.

References

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020). LCGC. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Crawford Scientific. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). PMC. [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Semantic Scholar. [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. (2024). PubMed. [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. (n.d.). ResearchGate. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). PMC. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020). ScienceDirect. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). MDPI. [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. (2021). PMC. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. (n.d.). MDPI. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (2014). Scientific & Academic Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. [Link]

  • (PDF) Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (n.d.). ResearchGate. [Link]

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Comparative

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine vs other bicyclic heteroaryls in medicinal chemistry

Scaffold Hopping in Medicinal Chemistry: Evaluating 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine Against Classical Bicyclic Heteroaryls As drug discovery programs increasingly target complex kinases and G-protein-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Hopping in Medicinal Chemistry: Evaluating 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine Against Classical Bicyclic Heteroaryls

As drug discovery programs increasingly target complex kinases and G-protein-coupled receptors (GPCRs), the limitations of traditional bicyclic heteroaryls—such as poor aqueous solubility, metabolic instability, and hERG liability—have become apparent. Scaffold morphing toward nitrogen-rich cores is a proven strategy to mitigate these risks[1].

Among these advanced scaffolds, the [1,2,4]triazolo[1,5-a]pyrazine core has emerged as a highly privileged structure. It serves as the foundation for potent adenosine A2A receptor antagonists[2], colony-stimulating factor 1 receptor (CSF1R) inhibitors[3], and the recently approved PARP inhibitor fuzuloparib[4]. Specifically, the building block 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine offers unparalleled orthogonal reactivity, allowing medicinal chemists to rapidly synthesize diverse libraries without the need for cumbersome protecting-group strategies.

This guide provides an objective, data-driven comparison of this scaffold against other common bicyclic heteroaryls, complete with self-validating experimental protocols to integrate this building block into your drug discovery workflows.

Physicochemical and Structural Comparison

When evaluating a new core for scaffold hopping, it is critical to assess how the ring system will impact the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the active pharmaceutical ingredient (API). The table below summarizes the quantitative and qualitative physicochemical properties of the [1,2,4]triazolo[1,5-a]pyrazine core compared to classic alternatives.

Property / Scaffold[1,2,4]Triazolo[1,5-a]pyrazineImidazo[1,2-a]pyridinePurinePyrazolo[1,5-a]pyrimidine
Ring System 5,6-fused bicyclic5,6-fused bicyclic5,6-fused bicyclic5,6-fused bicyclic
Heteroatom Count (N) 4243
Typical cLogP Impact Low (Highly Hydrophilic)High (Lipophilic)LowModerate
H-Bond Acceptors 4243
Primary Exit Vectors C2, C5, C6, C8C2, C3, C6, C8C2, C6, C8C2, C3, C5, C7
Metabolic Stability High (Resists oxidation)Moderate (Prone to oxidation)HighHigh
hERG Liability Risk Low (Due to lower lipophilicity)High (Driven by basicity/LogP)LowModerate

Causality in Scaffold Selection: The transition from an imidazo[1,2-a]pyridine to a[1,2,4]triazolo[1,5-a]pyrazine involves the strategic addition of nitrogen atoms[1]. This modification directly lowers the calculated partition coefficient (cLogP) and increases the topological polar surface area (TPSA). The resulting reduction in lipophilicity dramatically decreases off-target binding to the hERG potassium channel, a common cause of cardiotoxicity in early-stage development.

ScaffoldHopping Purine Purine Core (High TPSA, Poor Solubility) Triazolo [1,2,4]Triazolo[1,5-a]pyrazine (Optimal TPSA, High Sol, Tunable pKa) Purine->Triazolo Scaffold Morphing Imidazo Imidazo[1,2-a]pyridine (High Lipophilicity, hERG Risk) Imidazo->Triazolo Add N-atoms (Reduce LogP) Target Kinase / GPCR Binding Pocket Triazolo->Target Enhanced H-Bonding

Caption: Scaffold hopping strategies leading to the [1,2,4]triazolo[1,5-a]pyrazine core for ADME optimization.

Mechanistic Insights: The Power of Orthogonal Reactivity

The true value of 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine lies in its distinct electronic asymmetry, which enables highly predictable, regioselective functionalization[5].

  • The C5-Chloro Position (Pyrazine Ring): The pyrazine ring is inherently electron-deficient. This deficiency is severely exacerbated by the adjacent bridgehead nitrogen (N4) and the electron-withdrawing triazole ring. Consequently, the C5-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, or thiols under mild conditions.

  • The C2-Bromo Position (Triazole Ring): The triazole ring is relatively more electron-rich than the pyrazine ring. The C2-Br bond is functionally inert to SNAr at moderate temperatures but is perfectly primed for oxidative addition by Palladium(0) catalysts.

This electronic dichotomy allows chemists to perform a chemoselective SNAr at C5, followed by a transition-metal-catalyzed cross-coupling at C2, entirely bypassing the need for protection/deprotection cycles.

OrthogonalReactivity Start 2-Bromo-5-chloro- [1,2,4]triazolo[1,5-a]pyrazine (Starting Material) SNAr Step 1: SNAr at C5 Reagents: Amine, DIPEA, DMF Condition: 80°C, 2h Start->SNAr Chemoselective Displacement Intermediate 2-Bromo-5-(amino)- [1,2,4]triazolo[1,5-a]pyrazine (Monosubstituted) SNAr->Intermediate Suzuki Step 2: Suzuki Coupling at C2 Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Condition: K2CO3, Dioxane/H2O, 100°C Intermediate->Suzuki Cross-Coupling Product 2-Aryl-5-(amino)- [1,2,4]triazolo[1,5-a]pyrazine (Final API Scaffold) Suzuki->Product

Caption: Workflow demonstrating the orthogonal functionalization of 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can confirm the success of each step in real-time.

Step 1: Regioselective SNAr at the C5 Position

Objective: Chemoselective displacement of the C5-chloride with a primary or secondary amine. Procedure:

  • Charge a reaction vial with 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Add the desired amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Stir the mixture at 80 °C for 2–4 hours.

  • Quench with water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Self-Validation & Quality Control:

  • LC-MS Analysis: The starting material exhibits a distinct isotopic pattern at m/z 233/235/237 (due to the combination of ¹³Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes). Reaction completion is validated by the total disappearance of this triad and the emergence of a doublet mass peak corresponding to the brominated intermediate. The strict absence of a double-addition mass peak confirms the chemoselectivity of the C5-Cl over the C2-Br.

Step 2: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Palladium-catalyzed arylation of the remaining C2-bromide. Procedure:

  • To the isolated intermediate from Step 1 (1.0 equiv), add the target aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Suspend the reagents in a 4:1 mixture of 1,4-dioxane and water (0.1 M).

  • Degas the mixture by bubbling N₂ through the solution for 10 minutes.

  • Heat the reaction at 100 °C under microwave irradiation for 30 minutes (or via conventional oil bath for 4 hours).

  • Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Self-Validation & Quality Control:

  • LC-MS/NMR Analysis: Successful coupling is confirmed by the complete disappearance of the 1:1 isotopic doublet (characteristic of the bromine atom) in the mass spectrum, replaced by the exact mass of the final product. Additionally, ¹H-NMR will show the integration of the newly introduced aryl protons, validating the structural integrity of the final API scaffold.

Target Engagement Case Studies

The [1,2,4]triazolo[1,5-a]pyrazine scaffold has been validated across multiple therapeutic areas:

  • Adenosine A2A Receptor Antagonists (Parkinson's Disease): Researchers at Biogen utilized the triazolopyrazine core to develop highly potent A2A antagonists. The nitrogen-rich core provided essential hydrogen-bond interactions with the receptor's binding pocket, yielding compounds that were orally active in in vivo models of Parkinson's disease[2].

  • Kinase Inhibitors (Oncology & Inflammation): The scaffold has been extensively utilized to target the Colony Stimulating Factor 1 Receptor (CSF1R). Displacement at the pyrazine ring with various amines generated highly selective kinase inhibitors that successfully suppressed murine colitis in preclinical models[3].

  • PARP Inhibitors: The core's favorable pharmacokinetic properties led to its inclusion in fuzuloparib, an FDA/NMPA-approved drug for ovarian cancer. The scaffold's ability to maintain high aqueous solubility while penetrating tumor tissues was critical to achieving synthetic lethality in BRCA-mutated cancers[4].

References

  • Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists Bioorganic & Medicinal Chemistry Letters (2005) URL:[Link]

  • Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates Bioorganic & Medicinal Chemistry Letters (2014) URL:[Link]

  • Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors PLoS One / Gastroenterology (2014) URL:[Link]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials The Journal of Organic Chemistry (2020) URL:[Link]

  • Synthetic Approaches to the New Drugs Approved During 2022 Journal of Medicinal Chemistry (2024) URL:[Link]

Sources

Validation

Spectroscopic characterization comparison of halogenated triazolopyrazines

A Comparative Spectroscopic Guide to Halogenated[1][2][3]Triazolo[4,3-a]pyrazines For researchers and professionals in drug development, the[1][2][3]triazolo[4,3-a]pyrazine scaffold is a cornerstone of medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Spectroscopic Guide to Halogenated[1][2][3]Triazolo[4,3-a]pyrazines

For researchers and professionals in drug development, the[1][2][3]triazolo[4,3-a]pyrazine scaffold is a cornerstone of medicinal chemistry, appearing in compounds targeting a range of diseases.[4] Halogenation of this core is a critical strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Unambiguous structural confirmation and purity assessment of these halogenated analogues are paramount, relying on a suite of spectroscopic techniques.

This guide provides an in-depth comparison of the spectroscopic signatures of halogenated triazolopyrazines, focusing on chloro-, bromo-, and iodo-substituted analogues. We will dissect the influence of each halogen on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The narrative is built around the well-characterized 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine as a reference compound, with comparative data and predicted trends for its bromo- and iodo-counterparts based on established physicochemical principles.[1][5]

The Influence of the Halogen: An Overview

The choice of halogen (Cl, Br, I) profoundly impacts a molecule's electronic and steric profile, and these changes are directly reflected in its spectroscopic output. Key halogen properties influencing spectroscopic data include:

  • Electronegativity: Decreases down the group (Cl > Br > I). This affects the inductive electron-withdrawing effect, influencing the chemical shifts of nearby nuclei in NMR spectroscopy.

  • Atomic Size and Polarizability: Increases down the group (I > Br > Cl). Larger, more polarizable atoms can introduce steric effects and influence intermolecular interactions. The "heavy atom effect" of iodine can also influence photophysical properties seen in UV-Vis and fluorescence spectroscopy.

  • Isotopic Abundance: Naturally occurring chlorine and bromine have distinctive and highly abundant isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), which produce characteristic patterns in mass spectrometry, serving as a definitive diagnostic tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The halogen's identity subtly but predictably alters the chemical shifts (δ) of protons (¹H) and carbons (¹³C) on the triazolopyrazine core.

Causality of Halogen Effects in NMR

The primary influence of the halogen in NMR is its electronegativity, which creates an inductive effect, deshielding (shifting downfield) adjacent nuclei. A secondary, anisotropic effect, arising from the magnetic field generated by the electron cloud around the halogen, can also play a role, though it is often less dominant for C-X bonds.

For the triazolopyrazine core, we would anticipate the chemical shift of the proton at position 6 (H-6), which is ortho to the halogen at C-5, to be most affected. As we move from chlorine to bromine to iodine, the electronegativity decreases. Consequently, the deshielding effect on H-6 should lessen, leading to a slight upfield shift (lower ppm value). A similar trend is expected for the carbon atom directly bonded to the halogen (C-5).

G

Comparative NMR Data

The following table summarizes the key ¹H and ¹³C NMR data for 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine and provides predicted values for its bromo- and iodo-analogues. These predictions are based on the decreasing electronegativity down the halogen group.

CompoundKey ¹H Chemical Shifts (ppm)Key ¹³C Chemical Shifts (ppm)
5-Chloro- Analogue [5]H-6: ~7.38 (d) H-8: ~7.76 (d)C-5: ~142.8 C-6: ~119.8
5-Bromo- Analogue (Predicted)H-6: ~7.30 (d) H-8: ~7.75 (d)C-5: ~135.0 C-6: ~120.5
5-Iodo- Analogue (Predicted)H-6: ~7.25 (d) H-8: ~7.74 (d)C-5: ~115.0 C-6: ~121.0

Note: Actual values may vary based on solvent and specific molecular conformation. Predictions are for illustrative purposes to show the expected trend.

Mass Spectrometry (MS): Definitive Halogen Identification

Mass spectrometry provides the molecular weight of a compound, but more importantly for halogenated species, it reveals the presence of chlorine or bromine through their unique isotopic patterns. This is a self-validating system; the observation of the correct isotopic cluster is definitive proof of the halogen's presence and number.

Causality of Isotopic Patterns
  • Chlorine: Has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), separated by 2 Da. A molecule with one chlorine atom will show a molecular ion peak (M) and an M+2 peak with an intensity ratio of approximately 3:1.

  • Bromine: Has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), also separated by 2 Da. A molecule with one bromine atom will exhibit M and M+2 peaks with an intensity ratio of nearly 1:1.

  • Iodine: Is monoisotopic (¹²⁷I, 100% abundance). Its presence is confirmed by the molecular weight but does not produce a characteristic isotopic pattern.

G

Comparative Mass Spectrometry Data
CompoundMolecular FormulaCalculated MW (Monoisotopic)Expected Molecular Ion Cluster (M, M+2...)
5-Chloro- Analogue C₁₁H₆Cl₂N₄264.0024M: 100% M+2: ~65% (for 2 Cl atoms)
5-Bromo- Analogue C₁₁H₆BrClN₄307.9519M: 100% M+2: ~130% (for 1 Cl, 1 Br)
5-Iodo- Analogue C₁₁H₆ClIN₄355.9377M: 100% M+2: ~32% (for 1 Cl atom)
Data for 3-(4-halophenyl)-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine base structure.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the conjugated π-system of the triazolopyrazine core. Halogens act as auxochromes, modifying the absorption profile.

Causality of Halogen Effects in UV-Vis

Halogens influence the UV-Vis spectrum through a combination of their inductive (-I) and mesomeric (+M) effects. While the inductive effect (electron-withdrawing) can cause a hypsochromic (blue) shift, the mesomeric effect (electron-donating via lone pairs) typically leads to a bathochromic (red) shift. For halogens, the +M effect generally increases with atomic size (I > Br > Cl). This often results in a slight bathochromic shift of the π→π* transition as the halogen is changed from chlorine to iodine.[6]

Comparative UV-Vis Data
CompoundSolventλmax (nm)Rationale for Shift
5-Chloro- Analogue [2]MeOH~308-330Reference π→π* transition of the substituted core.
5-Bromo- Analogue (Predicted)MeOH~310-335Slight bathochromic shift due to increased +M effect of bromine compared to chlorine.
5-Iodo- Analogue (Predicted)MeOH~315-340Further bathochromic shift due to the stronger +M effect and higher polarizability of iodine.

Experimental Protocols

The following are generalized, self-validating protocols for the spectroscopic characterization of a novel halogenated triazolopyrazine.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample dissolves completely, using gentle vortexing if necessary.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample until optimal field homogeneity is achieved (as indicated by a sharp, symmetric solvent peak).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A typical experiment uses 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 1024-4096) with a longer relaxation delay (2-5 seconds).

  • 2D NMR Acquisition (if needed): For unambiguous assignment, acquire 2D spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using the spectrometer's software. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (DMSO-d₆ at 39.52 ppm).

  • Validation Check: The number of signals in the ¹H and ¹³C spectra should correspond to the number of chemically non-equivalent protons and carbons in the expected structure. Coupling patterns in the ¹H spectrum must be consistent with the proposed connectivity.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable HPLC-grade solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Create a dilute solution for injection by adding 10 µL of the stock to 990 µL of the solvent.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis. Calibrate the instrument immediately before the run using a standard calibration solution.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as the triazolopyrazine core is basic and readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺). Compare the measured mass to the calculated theoretical mass for the elemental formula. The mass error should be less than 5 ppm.

  • Validation Check: Examine the isotopic distribution of the molecular ion peak. For a chloro-compound, look for the ~3:1 M/M+2 ratio. For a bromo-compound, look for the ~1:1 M/M+2 ratio. The observed pattern must match the theoretical pattern for the proposed formula.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) at a known concentration (e.g., 1 mM). Prepare a dilution in a quartz cuvette to an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with a cuvette containing only the solvent. Then, record the absorption spectrum of the sample from approximately 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known accurately, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Validation Check: The spectrum should be free of spurious peaks, indicating sample purity. The λmax should be consistent with the expected electronic transitions for the triazolopyrazine chromophore.

References

  • Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold - Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold Author - Beilstein Archives. [Link]

  • 3-(4-Bromo-phenyl)-5-chloro-[1][2][3]triazolo[4,3-a]pyridine - SpectraBase. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers in Chemistry. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies - MDPI. [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - Beilstein Journal of Organic Chemistry. [Link]

  • Electronic (UV–vis absorption) spectroscopy of halogen bonding - ResearchGate. [Link]

  • Ultraviolet Spectra of Heteroorganic Compounds - Defense Technical Information Center. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Journal of Molecular Structure. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Regioselectivity of 2-Bromo-5-chloro-triazolo[1,5-a]pyrazine Substitutions using NOESY NMR

A Senior Application Scientist's Guide to Validating Regioselectivity of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine Substitutions using NOESY NMR In the landscape of modern drug discovery, the precise structural e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Validating Regioselectivity of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine Substitutions using NOESY NMR

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. For medicinal chemists and researchers, establishing the correct regiochemistry of a reaction is a critical step that underpins all subsequent structure-activity relationship (SAR) studies. The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif found in a variety of pharmacologically active compounds.[4][5][6] The introduction of substituents onto this core is a common strategy for modulating biological activity. However, when the starting material possesses multiple reactive sites, such as in 2-bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine, the potential for forming regioisomeric products presents a significant analytical challenge.

This guide provides an in-depth, experimentally-grounded comparison of how to definitively validate the regioselectivity of nucleophilic aromatic substitution (SNAr) on this specific triazolopyrazine core. We will move beyond simple 1D NMR analysis and delve into the power of two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) to unambiguously assign the correct regioisomer.[7][8][9] This technique provides information about the spatial proximity of protons, which is crucial for distinguishing between isomers where through-bond correlations (like those from COSY or HMBC) may be insufficient.[2][10][11]

The Challenge: Regioselectivity in Disubstituted Triazolopyrazines

The 2-bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine scaffold presents two electrophilic centers susceptible to nucleophilic attack: the C2 position bearing a bromine atom and the C5 position bearing a chlorine atom. The inherent electronic properties of the fused ring system, influenced by the nitrogen atoms, dictate the relative reactivity of these two positions.[12] A nucleophilic substitution reaction, for instance with a primary amine, could theoretically yield two distinct products: substitution at the C2 position or substitution at the C5 position.

To illustrate this, let's consider the reaction of 2-bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine with a generic primary amine, R-NH2. The two potential regioisomeric products are:

  • Isomer A: 2-(Alkylamino)-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

  • Isomer B: 5-(Alkylamino)-2-bromo-[1][2][3]triazolo[1,5-a]pyrazine

While chromatographic separation of these isomers may be possible, their definitive structural assignment requires a robust analytical method. This is where 2D NMR, and specifically the NOESY experiment, becomes an indispensable tool.[1][7][8][9]

The Solution: Unambiguous Structure Elucidation with NOESY

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by an RF field results in a change in the intensity of the NMR signal of another spin population.[11] This effect is distance-dependent, being proportional to the inverse sixth power of the distance between the nuclei.[13] In practice, for small molecules, NOE is observable between protons that are within approximately 5 Å of each other.[14][10] The 2D NOESY experiment maps these through-space correlations, providing a powerful method for determining the spatial arrangement of atoms in a molecule.[15][16]

In the context of our isomeric challenge, the key to differentiation lies in the proximity of the protons on the alkylamino substituent to the remaining protons on the triazolopyrazine core.

Hypothetical NOESY Data for Regioisomer Differentiation

Let's assume our nucleophile is methylamine (CH3NH2) for simplicity. The resulting regioisomers would be:

  • Isomer A (2-methylamino-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine): We would expect a NOESY correlation between the methyl protons of the substituent and the proton at the C8 position of the triazolopyrazine ring.

  • Isomer B (5-methylamino-2-bromo-[1][2][3]triazolo[1,5-a]pyrazine): In this case, a NOESY correlation would be observed between the methyl protons and the proton at the C6 position.

The following table summarizes the expected key NOESY correlations for each isomer:

IsomerSubstituent PositionKey Expected NOESY Cross-Peak
A C2Methyl Protons ↔ C8-H
B C5Methyl Protons ↔ C6-H

This clear difference in the NOESY spectrum provides an unambiguous method for assigning the correct regiochemistry.

Experimental Protocol: From Synthesis to NOESY Analysis

This section provides a detailed, step-by-step methodology for the synthesis, purification, and NMR analysis of the substituted triazolopyrazine products.

Part 1: Synthesis and Purification

Objective: To perform the nucleophilic aromatic substitution reaction and isolate the resulting product(s).

Materials:

  • 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine

  • Primary amine of choice (e.g., methylamine, benzylamine)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Organic base (e.g., DIPEA, Et3N)

  • Standard laboratory glassware and purification equipment (flash chromatography system)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq) in the chosen aprotic polar solvent.

  • Addition of Reagents: Add the primary amine (1.1 eq) and the organic base (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired substituted product.

Part 2: NMR Sample Preparation and Data Acquisition

Objective: To prepare a high-quality NMR sample and acquire the necessary 1D and 2D NMR spectra.

Materials:

  • Purified substituted triazolopyrazine product

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved and free of any particulate matter.

  • 1D NMR Acquisition: Acquire standard 1D proton and carbon-13 spectra to confirm the presence of the expected functional groups and to guide the setup of the 2D experiments.

  • 2D NOESY Acquisition:

    • Experiment: noesygpphpp (or a similar phase-sensitive NOESY pulse program).

    • Mixing Time (d8): For small molecules, a mixing time in the range of 0.5 to 1.5 seconds is typically optimal. It is advisable to run a series of NOESY experiments with varying mixing times to find the ideal value.

    • Number of Scans (ns): A sufficient number of scans should be used to achieve a good signal-to-noise ratio. This will depend on the sample concentration.

    • Acquisition Time (aq): A long acquisition time is desirable for good resolution in the direct dimension.

    • Number of Increments (td in F1): A sufficient number of increments should be acquired to achieve good resolution in the indirect dimension.

Part 3: Data Processing and Interpretation

Objective: To process the acquired NOESY data and interpret the spectrum to determine the regiochemistry.

Procedure:

  • Processing: Process the raw NOESY data using appropriate NMR software (e.g., TopSpin, Mnova). This will involve Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Analysis:

    • Identify the diagonal peaks, which correspond to the 1D proton spectrum.

    • Look for off-diagonal cross-peaks, which indicate NOE correlations between protons.

    • Specifically, look for cross-peaks between the protons of the newly introduced substituent and the protons on the triazolopyrazine ring.

    • Based on the presence or absence of the key expected NOESY correlations outlined in the table above, assign the structure of the product as either Isomer A or Isomer B.

Visualizing the Workflow and Key Interactions

The following diagrams illustrate the experimental workflow and the key NOESY correlations that enable the differentiation of the two possible regioisomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis start 2-Bromo-5-chloro- [1,2,4]triazolo[1,5-a]pyrazine reaction Nucleophilic Substitution (R-NH2, Base) start->reaction purification Flash Chromatography reaction->purification product Purified Product purification->product sample_prep Sample Preparation (Deuterated Solvent) product->sample_prep nmr_acq 1D & 2D NOESY Acquisition sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc interpretation Structure Elucidation data_proc->interpretation

Caption: A streamlined workflow for the synthesis, purification, and NMR-based structural elucidation of substituted triazolopyrazines.

Caption: Key NOESY correlations for differentiating between C2 and C5 substituted regioisomers. Note: The images in the diagram are placeholders and would be replaced with the actual chemical structures.

Conclusion

The definitive assignment of regiochemistry is a non-trivial but essential aspect of synthetic and medicinal chemistry. While various analytical techniques can provide clues, 2D NOESY NMR spectroscopy stands out as a powerful and unambiguous method for elucidating the precise substitution pattern on complex heterocyclic scaffolds like 2-bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyrazine. By carefully designing and executing the NOESY experiment, researchers can confidently validate their synthetic outcomes, ensuring the integrity of their subsequent biological evaluations and SAR studies. This robust approach to structural verification is a cornerstone of high-quality chemical research and drug development.

References

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  • Farley, K. A., Horst, R., Koos, M. R. M., & Walker, G. S. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In J. Dumez & P. Giraudeau (Eds.), Fast 2D Solution-state NMR Concepts and Applications (pp. 311-346). Royal Society of Chemistry.
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Safety & Regulatory Compliance

Safety

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine proper disposal procedures

Operational Guide: Proper Handling and Disposal of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine As a Senior Application Scientist, I frequently oversee the integration of complex halogenated heterocyclic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine

As a Senior Application Scientist, I frequently oversee the integration of complex halogenated heterocyclic building blocks into drug discovery and agrochemical workflows. 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a highly valuable, yet chemically aggressive intermediate. Because it contains multiple halogens (bromine and chlorine) fused to a nitrogen-rich triazolopyrazine core, its disposal requires strict adherence to environmental protection protocols.

Improper disposal of this compound not only risks regulatory non-compliance but can lead to severe safety hazards. This guide provides the mechanistic reasoning and self-validating protocols necessary to manage this compound safely from the benchtop to final waste collection.

Mechanistic Hazard Assessment & Causality

Understanding the why behind a disposal protocol ensures that safety practices become intuitive rather than rote memorization.

  • Toxic Combustion Byproducts: During thermal decomposition (e.g., in a laboratory fire or improper incineration), the halogen atoms and nitrogen-rich core of this compound react to form highly corrosive hydrogen bromide (HBr), hydrogen chloride (HCl), and toxic nitrogen oxides (NOx)[1].

  • Dioxin Formation Risk: Halogenated organics must be processed via specialized high-temperature rotary kiln incineration equipped with caustic scrubbing[2]. Standard incineration can result in the release of highly toxic dioxins.

  • Economic & Logistical Impact: This compound and its solutions are strictly classified as Halogenated Organic Waste [3]. Mixing it with non-halogenated waste streams contaminates the entire batch, converting it all to halogenated waste, which can increase disposal costs threefold[4].

  • Ecotoxicity: Like many halogenated heterocycles, it poses a severe risk to aquatic life. It must never be disposed of down the drain or allowed to evaporate in a fume hood[3].

Quantitative Waste Segregation Guidelines

To prevent dangerous cross-reactions and optimize disposal logistics, all waste containing 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine must be segregated according to its physical state and matrix.

Table 1: Waste Stream Classification and Compatibility

Waste MatrixWaste ClassificationApproved ContainerCritical Incompatibilities
Pure Solid / Powder Chemically Contaminated SolidYellow hazardous waste binStrong oxidizers, strong bases
Dissolved in DCM/Chloroform Halogenated Solvent WasteWhite Polyethylene (HDPE) CarboyAcetone, non-halogenated organics
Dissolved in DMSO/MeOH Co-mingled Halogenated WasteWhite Polyethylene (HDPE) CarboyHeavy metals, P-listed wastes
Contaminated PPE / Vials Chemically Contaminated SolidYellow hazardous waste binBiohazardous/Infectious waste

Operational Disposal Methodologies

Every protocol below is designed as a self-validating system: each step contains a built-in check to ensure the chemical is neutralized, contained, and documented.

Protocol A: Disposal of Liquid Reaction Mixtures (Halogenated Solvent Waste)
  • Quenching & Stabilization: Ensure the reaction involving 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine is fully quenched and has returned to room temperature. Never add reactive, pressurized, or hot mixtures to a sealed waste container.

  • Segregation & Transfer: Transfer the liquid waste into a designated, compatible high-density polyethylene (HDPE) container (e.g., a 4-liter white poly bottle) specifically dedicated to "Halogenated Solvents"[4]. All transfers must be performed inside a certified, properly functioning chemical fume hood[3].

  • Volume Management: Fill the waste container to a maximum of 90% capacity. Leaving this headspace is critical to safely accommodate vapor expansion and prevent pressure-induced ruptures[5].

  • Hazard Labeling: Immediately affix a Hazardous Waste Tag. Explicitly list "2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine" alongside the specific solvent matrix (e.g., 10% compound, 90% Dichloromethane). Check the "Toxic" and "Halogenated" hazard indicators[4].

  • SAA Storage: Store the sealed container upright in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (such as a non-reactive poly tray), strictly segregated from incompatible materials[4].

Protocol B: Disposal of Solid Waste and Contaminated Consumables
  • Collection: Dispose of spent silica gel, contaminated filter paper, and empty sample vials directly into a chemically contaminated solid waste bin (typically designated by a yellow base with an orange lid)[6].

  • Segregation Check: Verify that no free liquids are placed in the solid waste bin[5], and ensure it is kept entirely separate from biological or infectious waste streams[6].

  • Packaging: For bulk solid powder disposal, ensure the compound remains sealed in its original container, place it inside a secondary resealable bag, and tag it for incineration.

Protocol C: Spill Response and Decontamination
  • Assessment & PPE: For small, manageable spills (cleanable within 10 minutes), immediately don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[3].

  • Containment: Cover the spill with an inert, dry absorbent material (e.g., vermiculite or commercial chemical spill pads)[4]. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool, place it into a resealable hazardous waste bag, and tag it as "Halogenated Solid Waste"[3].

  • Disposal Request: Submit an immediate collection request to your Environmental Health and Safety (EH&S) department[4].

Waste Routing Decision Tree

To eliminate ambiguity at the benchtop, follow this logical workflow for routing 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine waste.

G Start Waste Generated: 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine State Determine Physical State & Matrix Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Reaction Mixture/Solvent) State->Liquid Liquid/Solution SolidBin Chemically Contaminated Solid Waste Bin Solid->SolidBin CheckHal Mixed with Non-Halogenated Solvents? Liquid->CheckHal Label Attach Hazardous Waste Tag (List Br, Cl, N content) SolidBin->Label HalWaste Halogenated Organic Waste Stream CheckHal->HalWaste No MixedWaste Co-Mingled Halogenated Waste Stream CheckHal->MixedWaste Yes HalWaste->Label MixedWaste->Label Pickup Store in SAA for EH&S Incineration Label->Pickup

Decision tree for the segregation and proper disposal routing of halogenated heterocyclic waste.

Sources

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